Ivacaftor hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYELKYHBCRDZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ivacaftor hydrate chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivacaftor is a groundbreaking therapeutic agent that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of Ivacaftor hydrate, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further research. The information is intended to serve as a core resource for professionals in the fields of cystic fibrosis research and drug development.
Chemical Properties
Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. The compound is available in both anhydrous and hydrated forms. The hydrate form is often utilized in pharmaceutical preparations.
| Property | Ivacaftor | This compound |
| Chemical Formula | C₂₄H₂₈N₂O₃ | C₂₄H₃₀N₂O₄ |
| Molecular Weight | 392.49 g/mol | 410.51 g/mol |
| CAS Number | 873054-44-5 | 1134822-07-3 |
| Appearance | White to off-white solid powder | Not specified |
| Aqueous Solubility | ~60 nM | Not specified |
Mechanism of Action: CFTR Potentiation
Ivacaftor is a CFTR potentiator designed to treat cystic fibrosis in patients with specific gating mutations, most notably the G551D mutation. In individuals with such mutations, the CFTR protein is present on the cell surface but the channel gate is defective and remains closed, impeding chloride ion transport.
Ivacaftor acts as an allosteric modulator that binds to the CFTR protein and increases the probability of the channel opening. This action is independent of ATP and restores the flow of chloride ions across the cell membrane, which in turn helps to normalize mucus viscosity and clearance. The drug enhances channel activity by promoting pore opening while stabilizing the nucleotide-binding domain (NBD) dimer state.
Figure 1. Signaling pathway of Ivacaftor's mechanism of action on a mutated CFTR protein.
Clinical and In Vitro Efficacy
Clinical trials and in vitro studies have demonstrated Ivacaftor's effectiveness in restoring CFTR function. Key quantitative outcomes are summarized below.
Clinical Trial Data (G551D Mutation)
| Outcome Measure | Baseline | Change after 6 Months | p-value |
| Sweat Chloride (mmol/L) | Mean: ~104 | Mean Change: -53.8 | < 0.001 |
| Body Mass Index ( kg/m ²) | Not specified | Mean Change: +0.8 | < 0.001 |
Observational Study Data (Non-G551D Gating Mutations)
| Outcome Measure | Baseline | Change after 6 Months | p-value |
| ppFEV1 (%) | Mean: 68 | Mean Absolute Increase: 10.9 | 0.0134 |
| Sweat Chloride (mEq/L) | Mean: 89.6 | Mean Change: -48.6 | < 0.0001 |
| Weight (kg) | Not specified | Mean Change: +5.1 | 0.0002 |
Experimental Protocols
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.
Figure 2. Experimental workflow for the Ussing chamber assay to measure CFTR function.
Methodology Details:
-
Cell Culture: Human nasal epithelial (HNE) cells are obtained via nasal brushing and cultured for 21-28 days on permeable cell culture inserts to ensure full differentiation.
-
Ussing Chamber Setup: The cultured inserts are mounted in water-jacketed EasyMount Ussing chambers.
-
Measurement: A 4-electrode voltage clamp is used to measure the transepithelial chloride current.
-
Pharmacological Manipulation:
-
Sodium absorption is blocked by applying 100 µM amiloride to the apical side.
-
cAMP-dependent CFTR chloride transport is activated with 20 µM forskolin on the serosal side.
-
Ivacaftor (1 µM) is added to the apical side to test its potentiation effect.
-
Patient-specific CFTR chloride currents are quantified by adding 50 µM CFTRinh-172.
-
Sweat Chloride Test
The sweat chloride test is a primary diagnostic tool for cystic fibrosis and is used to measure the in vivo response to CFTR modulators like Ivacaftor.
Methodology Details:
-
Sweat Stimulation: Pilocarpine iontophoresis is used to stimulate sweat production on a small area of the skin.
-
Sweat Collection: The sweat is collected on a filter paper or in a macroduct coil.
-
Analysis: The chloride concentration in the collected sweat is measured using an approved standardized method. A significant decrease in sweat chloride concentration post-treatment indicates improved CFTR function.
Conclusion
Ivacaftor represents a significant advancement in the treatment of cystic fibrosis, targeting the underlying molecular defect for specific patient populations. Its mechanism as a CFTR potentiator is well-characterized, leading to demonstrable improvements in both in vitro and clinical endpoints. The protocols outlined in this guide provide a foundation for further investigation into CFTR modulators and their therapeutic potential.
An In-depth Technical Guide on the Mechanism of Action of Ivacaftor (VX-770) on CFTR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Ivacaftor (VX-770) potentiates the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information presented herein is intended for an audience with a strong background in biochemistry, biophysics, and pharmacology.
Introduction to Ivacaftor and CFTR
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] These mutations lead to a dysfunctional or absent CFTR protein, resulting in impaired ion transport, mucus accumulation, and multi-organ pathology.[2][3] Ivacaftor (VX-770) is a small molecule potentiator that directly targets the defective CFTR protein to restore its function.[1][3] It was the first approved therapy that addresses the underlying cause of CF in patients with specific "gating" mutations, such as the G551D mutation, where the CFTR protein is present at the cell surface but fails to open and close properly.[3][4]
Core Mechanism of Action: Potentiation of CFTR Channel Gating
Ivacaftor's primary mechanism of action is to increase the open probability (Po) of the CFTR channel.[5] It acts as a potentiator by binding directly to the CFTR protein and stabilizing the open-channel conformation, thereby enhancing chloride ion transport.[6][7] This potentiation is dependent on the phosphorylation of the CFTR's Regulatory (R) domain by Protein Kinase A (PKA), a prerequisite for channel activity.[8] However, a key aspect of Ivacaftor's mechanism is its ability to promote channel opening independently of ATP hydrolysis, which is normally required for the gating cycle.[6][8] While it does not bypass the need for ATP binding, it appears to uncouple the gating cycle from the ATP hydrolysis cycle.[6]
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the Ivacaftor-CFTR interaction.[5] These studies revealed that Ivacaftor binds to a specific site within the transmembrane (TM) domain of CFTR, at the interface between the protein and the lipid bilayer.[5][9] This binding pocket is formed by TM helices 4, 5, and 8.[5][10] The binding of Ivacaftor to this site is thought to allosterically modulate the conformation of the channel, favoring the open state.[11]
Quantitative Effects of Ivacaftor on CFTR Function
The potentiation of CFTR by Ivacaftor has been quantified across various experimental systems. The following tables summarize key quantitative data on its effects.
Table 1: Effect of Ivacaftor on CFTR Channel Open Probability (Po)
| CFTR Variant | Experimental System | Ivacaftor Concentration | Fold Increase in Po (approx.) | Reference |
| G551D | Excised inside-out membrane patches | 1 µM | ~6 | |
| Wild-Type | Excised inside-out membrane patches | 1 µM | ~2 | |
| F508del (corrected) | Planar lipid bilayers | 10 µM | ~3 | [8] |
Table 2: Effect of Ivacaftor on CFTR-mediated Chloride Transport
| Cell Type | CFTR Variant | Assay | Ivacaftor Concentration | Increase in Short-Circuit Current (Isc) | Reference |
| FRT cells | G551D | Ussing Chamber | 10 µM | Potentiated to ~50% of wild-type levels | [12] |
| Human Bronchial Epithelial (HBE) cells | G551D/F508del | Ussing Chamber | 100 nM | Significant increase over baseline | [4] |
| Human Nasal Epithelial Organoids | Various gating mutations | Forskolin-Induced Swelling | 3 µM | Significant swelling indicative of restored function | [13] |
Table 3: Clinical Efficacy of Ivacaftor in Patients with Gating Mutations
| Clinical Endpoint | Patient Population | Duration of Treatment | Observed Improvement | Reference |
| Sweat Chloride (SwCl) | G551D mutation | 1 month | Mean decrease of -53.5 mEq/L | [14] |
| FEV1 % predicted | G551D mutation | 6 months | Mean absolute improvement of ~10% | [15] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Ivacaftor.
Patch-Clamp Electrophysiology
This technique is used to measure the activity of single CFTR channels in a patch of cell membrane.[16]
Methodology:
-
Cell Culture: Cells expressing the CFTR variant of interest (e.g., CHO or HEK293 cells) are grown on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of ~1 µm. The pipettes are filled with a solution containing the ions to be measured (e.g., a chloride-based solution).
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Excised Patch Formation: The pipette is pulled away from the cell to excise a small patch of the membrane, creating either an "inside-out" or "outside-out" configuration. For studying the direct effects of intracellular molecules like ATP and PKA, the inside-out configuration is used.
-
Perfusion and Recording: The excised patch is perfused with various solutions containing ATP, PKA, and different concentrations of Ivacaftor. The current flowing through the single CFTR channel is recorded using an amplifier.
-
Data Analysis: The recorded current is analyzed to determine the single-channel conductance and the open probability (Po), which is the fraction of time the channel is in the open state.
Ussing Chamber Assay
The Ussing chamber is used to measure ion transport across a monolayer of epithelial cells.[16]
Methodology:
-
Cell Culture: Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) are grown on permeable filter supports until they form a confluent monolayer with high electrical resistance.
-
Chamber Setup: The filter support with the cell monolayer is mounted between two halves of a Ussing chamber. Each half-chamber is filled with an appropriate physiological saline solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this voltage clamp, known as the short-circuit current (Isc), is measured. The Isc is a direct measure of net ion transport across the epithelium.
-
Pharmacological Manipulation: A cAMP agonist (e.g., forskolin) is added to the apical and basolateral chambers to activate CFTR. Subsequently, different concentrations of Ivacaftor are added to assess its effect on CFTR-mediated chloride secretion. A CFTR inhibitor (e.g., CFTRinh-172) is often added at the end of the experiment to confirm that the measured current is specific to CFTR.
-
Data Analysis: The change in Isc in response to Ivacaftor is calculated to quantify the potentiation of CFTR function.
Biochemical Assays for CFTR Protein Analysis
Western blotting is used to assess the maturation and cell surface expression of the CFTR protein.[16]
Methodology:
-
Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors to solubilize cellular proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights.[16] Ivacaftor is not expected to change the expression levels of CFTR, but this assay is crucial when studying its effects in combination with corrector compounds.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams illustrate key aspects of Ivacaftor's mechanism of action and the experimental procedures used to study it.
Caption: Ivacaftor's mechanism of action on the CFTR channel.
Caption: Workflow for patch-clamp electrophysiology experiments.
Caption: Workflow for Ussing chamber experiments.
Conclusion
Ivacaftor represents a landmark achievement in the development of targeted therapies for Cystic Fibrosis. Its mechanism as a CFTR potentiator is well-characterized, involving direct binding to the channel to increase its open probability in a phosphorylation-dependent but ATP-hydrolysis-independent manner. The quantitative data from a range of in vitro and clinical studies unequivocally demonstrate its efficacy in restoring chloride transport in individuals with specific CFTR gating mutations. The experimental protocols detailed in this guide provide a foundation for further research into the structure-function relationships of CFTR and the development of next-generation CFTR modulators.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vertex Presents New Data Across Portfolio of Cystic Fibrosis Medicines Including ALYFTREK® at the North American Cystic Fibrosis Conference | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 3. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator. | Sigma-Aldrich [merckmillipore.com]
- 10. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Effectiveness of ivacaftor in cystic fibrosis Patients with non-G551D gating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. cff.org [cff.org]
The Structure-Activity Relationship of Ivacaftor Hydrate: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Core Principles Guiding the Efficacy of a Landmark CFTR Potentiator
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ivacaftor hydrate, a pioneering therapeutic agent for the treatment of cystic fibrosis (CF). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, experimental methodologies, and key structural features that underpin the clinical efficacy of Ivacaftor. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological processes, this guide aims to serve as a critical resource for the ongoing development of next-generation CFTR modulators.
Introduction: Ivacaftor and the Dawn of CFTR Modulation
Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR protein functions as a chloride ion channel on the apical surface of epithelial cells, and its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system.
Ivacaftor (formerly VX-770) represents a breakthrough in CF therapy as the first approved drug that directly targets the underlying protein defect. It acts as a "potentiator," a class of drugs that increases the channel-open probability of the CFTR protein that is present at the cell surface but has defective gating. This guide will explore the intricate relationship between Ivacaftor's chemical structure and its remarkable ability to restore function to mutant CFTR channels.
Mechanism of Action: A Direct Potentiator of the CFTR Channel
Ivacaftor exerts its therapeutic effect through direct interaction with the CFTR protein. Cryo-electron microscopy studies have revealed that Ivacaftor binds to a specific site on CFTR at the protein-lipid interface.[1] This binding pocket is formed by transmembrane (TM) helices 4, 5, and 8.[1][2][3]
The binding of Ivacaftor stabilizes the open conformation of the CFTR channel, thereby increasing the likelihood that chloride ions will pass through.[2] A crucial aspect of its mechanism is that this potentiation is dependent on the phosphorylation of the CFTR protein by Protein Kinase A (PKA) but is independent of ATP hydrolysis, which is a key step in the normal gating cycle of the channel.[4] This ATP-independent action suggests that Ivacaftor allosterically modulates the channel's conformation to favor an open state.
Signaling Pathway of Ivacaftor's Action
The following diagram illustrates the simplified signaling pathway of Ivacaftor's potentiation of the CFTR channel.
Caption: Ivacaftor binds to phosphorylated CFTR, inducing an open conformation for chloride transport.
Structure-Activity Relationship (SAR) Studies
The development of Ivacaftor was the result of extensive SAR studies that optimized its potency and pharmacokinetic properties. The core structure of Ivacaftor is an N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.[5] Key structural features that contribute to its activity include:
-
Quinolone Scaffold: This heterocyclic core is a crucial pharmacophore that orients the other functional groups for optimal interaction with the CFTR binding site.[5]
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is critical for activity. It forms a key hydrogen bond with a residue in the CFTR binding pocket, significantly enhancing binding affinity.
-
Tert-Butyl Groups: These bulky groups contribute to the hydrophobic interactions within the binding site at the protein-lipid interface.
-
Carboxamide Linker: This linker connects the quinolone and phenyl moieties and is involved in hydrogen bonding interactions.
Quantitative SAR Data
The following table summarizes key quantitative data for Ivacaftor and a related potentiator, GLPG1837, highlighting their potency in activating CFTR channels.
| Compound | Target | Assay Type | Potency (EC50/Kd) | Reference |
| Ivacaftor (VX-770) | Wild-Type CFTR | Scintillation Proximity Assay | 6.6 ± 1.2 nM (Kd) | [1] |
| Ivacaftor (VX-770) | G551D-CFTR | Electrophysiology | ~100 nM | |
| GLPG1837 | Wild-Type CFTR | Electrophysiology | Potent potentiator | [1] |
Note: EC50 values for Ivacaftor can vary depending on the specific CFTR mutation and the experimental conditions.
Experimental Protocols
The characterization of Ivacaftor's SAR and mechanism of action has relied on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues or cell monolayers.
Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (e.g., with the G551D mutation) are cultured on permeable supports until they form a polarized and differentiated monolayer.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
Forskolin is added to the basolateral side to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.
-
Ivacaftor is then added to the apical side, and the change in Isc is measured to determine its potentiating effect.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the measured current is CFTR-dependent.
-
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp recording allows for the direct measurement of the activity of individual ion channels.
Objective: To determine the effect of Ivacaftor on the open probability (Po) of single CFTR channels.
Methodology:
-
Cell Preparation: A cell line expressing the CFTR mutant of interest (e.g., G551D-CFTR in CHO cells) is used.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal," isolating a small patch of the membrane containing one or more CFTR channels.
-
Excised Patch Configuration: The pipette is pulled away from the cell to create an "inside-out" patch, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activation and Recording: The patch is perfused with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels. The current flowing through the channels is recorded.
-
Ivacaftor Application: Ivacaftor is added to the bath solution, and the change in channel activity (i.e., the frequency and duration of channel openings) is recorded to calculate the change in open probability.
Scintillation Proximity Assay (SPA) for Binding Affinity
SPA is a homogeneous binding assay that measures the interaction of a radiolabeled ligand with its target.
Objective: To determine the binding affinity (Kd) of Ivacaftor for the CFTR protein.
Methodology:
-
Protein Preparation: Purified CFTR protein is immobilized onto SPA beads.
-
Radioligand: A radiolabeled form of Ivacaftor (e.g., [3H]-Ivacaftor) is used.
-
Assay Setup: The CFTR-coated SPA beads are incubated with increasing concentrations of radiolabeled Ivacaftor in a microplate.
-
Signal Detection: When the radiolabeled Ivacaftor binds to the CFTR on the beads, the radioisotope is brought into close proximity to the scintillant within the beads, causing light to be emitted. This light is detected by a scintillation counter. Unbound radioligand in the solution is too far away to excite the scintillant.
-
Data Analysis: The amount of light emitted is proportional to the amount of bound radioligand. By plotting the bound radioligand as a function of its concentration, a saturation binding curve is generated, from which the Kd can be calculated.
Fluorescence-Based Assays for High-Throughput Screening
Fluorescence-based assays are amenable to high-throughput screening (HTS) for the discovery of new CFTR modulators.
Objective: To rapidly screen compound libraries for CFTR potentiator activity.
Methodology:
-
Cell Line: A cell line co-expressing a mutant CFTR and a halide-sensitive yellow fluorescent protein (YFP) is used.
-
Assay Principle: The YFP fluorescence is quenched by iodide ions. The rate of fluorescence quenching upon addition of iodide to the extracellular medium is proportional to the rate of iodide influx through CFTR channels.
-
Assay Protocol:
-
Cells are plated in a multi-well plate.
-
The cells are stimulated with a CFTR activator (e.g., forskolin).
-
Test compounds (potential potentiators) are added to the wells.
-
An iodide-containing solution is added, and the change in YFP fluorescence over time is measured using a fluorescence plate reader.
-
An increase in the rate of fluorescence quenching in the presence of a compound indicates potentiation of CFTR activity.
-
Experimental and Logical Workflows
The discovery and characterization of Ivacaftor followed a logical progression of experiments. The following diagrams visualize these workflows.
Drug Discovery Workflow for a CFTR Potentiator
Caption: A typical workflow for discovering and developing a CFTR potentiator like Ivacaftor.
Logical Relationship in Ivacaftor's Mechanism
References
- 1. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 4. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
Pharmacological Profile of Ivacaftor Hydrate: An In-depth Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ivacaftor hydrate is a selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It was the first therapeutic agent designed to target the underlying genetic defect in cystic fibrosis (CF) for a specific subset of patients.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization.
Mechanism of Action
Ivacaftor is a CFTR potentiator that enhances the channel open probability (or gating) of certain mutant CFTR proteins that are present on the cell surface but have defective channel function.[2][3] The primary target for Ivacaftor monotherapy is the G551D-CFTR mutation, a Class III gating mutation where the CFTR protein is trafficked to the epithelial cell surface but the channel gate is improperly closed.[1][2]
Ivacaftor directly binds to the CFTR protein at an allosteric site, distinct from the ATP-binding site.[4] This binding induces a conformational change that stabilizes the open state of the CFTR channel, allowing for increased transport of chloride ions across the cell membrane.[2][4] This potentiation of channel activity is independent of ATP hydrolysis, a key feature of its mechanism that overcomes the gating defect caused by mutations like G551D.[4] The restoration of chloride transport leads to increased hydration of the airway surface liquid (ASL), facilitating mucociliary clearance.[1]
Signaling Pathway of CFTR Activation and Ivacaftor Potentiation
The following diagram illustrates the signaling pathway leading to CFTR activation and the point of intervention for Ivacaftor.
Pharmacokinetics
The pharmacokinetic profile of this compound has been well-characterized in both healthy volunteers and patients with cystic fibrosis.
Data Presentation: Pharmacokinetic Parameters of Ivacaftor
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Increased 2.5- to 4-fold with fat-containing food | [4] |
| Tmax (fed state) | ~4 hours | [5] |
| Distribution | ||
| Protein Binding | ~99% (primarily to alpha-1-acid glycoprotein and albumin) | [2][4] |
| Apparent Volume of Distribution (Vd/F) | 353 (122) L | [3] |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A | [1][2] |
| Active Metabolite | M1 (hydroxymethyl-ivacaftor; ~1/6th potency of parent) | [1][2] |
| Inactive Metabolite | M6 (ivacaftor-carboxylate; <1/50th potency of parent) | [1][2] |
| Elimination | ||
| Route of Elimination | Primarily fecal (87.8%) | [2] |
| Apparent Terminal Half-life (single dose, fed state) | ~12 hours | [2] |
| Apparent Clearance (CL/F) | 17.3 (8.4) L/h | [2] |
Pharmacodynamics
The pharmacodynamic effects of Ivacaftor are directly related to its potentiation of CFTR function, leading to measurable improvements in physiological and clinical endpoints.
Data Presentation: Pharmacodynamic Effects of Ivacaftor in G551D Patients
| Endpoint | Mean Change from Baseline | Timepoint | Reference |
| Sweat Chloride | -47.8 mmol/L (vs. placebo) | 24 weeks | [1] |
| Percent Predicted FEV1 | +10.6% (vs. placebo) | 24 weeks | [1] |
| Risk of Pulmonary Exacerbations | 55% reduction (vs. placebo) | 24 weeks | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacological profile of Ivacaftor are provided below.
In Vitro CFTR Potentiation: Ussing Chamber Assay
This assay measures ion transport across epithelial cell monolayers and is considered a gold standard for assessing CFTR modulator activity.
-
Cell Culture: Culture human bronchial epithelial (HBE) cells or Fischer rat thyroid (FRT) cells stably expressing the G551D-CFTR mutation on permeable supports until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with a physiological salt solution (e.g., Krebs-Bicarbonate Ringer buffer) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Modulation:
-
Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.
-
Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to both chambers.
-
Add Ivacaftor at various concentrations to the apical chamber to assess its potentiating effect on the forskolin-stimulated Isc.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Quantify the change in Isc in response to Ivacaftor to determine its potency (EC50) and efficacy.
Experimental Workflow: Ussing Chamber Assay
In Vivo CFTR Function: Sweat Chloride Test
The sweat chloride test is a key diagnostic tool for CF and is used in clinical trials to assess the in vivo efficacy of CFTR modulators.
-
Sweat Stimulation: Induce localized sweating on a small area of the forearm using pilocarpine iontophoresis. A weak electrical current is used to deliver pilocarpine, a sweat-inducing agent, into the skin.
-
Sweat Collection: Collect the sweat on a pre-weighed filter paper or in a macroduct coil for a standardized period (typically 30 minutes).
-
Chloride Analysis: Elute the sweat from the collection device and measure the chloride concentration using a chloridometer or an equivalent analytical method.
-
Interpretation: Compare the measured sweat chloride concentration to established diagnostic thresholds. A significant reduction in sweat chloride following treatment with Ivacaftor indicates restoration of CFTR function.
Conclusion
This compound represents a landmark in the development of targeted therapies for cystic fibrosis. Its well-defined pharmacological profile, characterized by a specific mechanism of action, favorable pharmacokinetics, and robust pharmacodynamic effects, has established it as a cornerstone of treatment for individuals with specific CFTR gating mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ivacaftor and the development of novel CFTR modulators.
References
- 1. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Airway Surface Liquid Volume with Simple Light Refraction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-drug plasma protein binding interactions of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ivacaftor Hydrate: A Technical Guide to Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of ivacaftor hydrate in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The document details experimental protocols for solubility determination, presents quantitative data in a clear, comparative format, and visualizes the compound's mechanism of action and a typical experimental workflow.
Executive Summary
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, pivotal in the treatment of cystic fibrosis for patients with specific gating mutations.[1][2] Its efficacy in research and formulation development is fundamentally linked to its solubility characteristics. This guide addresses the compound's notably low aqueous solubility and provides quantitative data for its dissolution in essential organic solvents used in laboratory settings. Understanding these properties is critical for the design of in-vitro assays, formulation studies, and preclinical development.
Solubility Profile of Ivacaftor
Ivacaftor is a white to off-white powder that is characterized as practically insoluble in aqueous media.[3][4][5][6] This low aqueous solubility (<0.05 µg/mL) presents a significant challenge for oral bioavailability and in-vitro assay development.[1][5] Consequently, organic solvents are necessary to prepare stock solutions for experimental use. The following table summarizes the solubility of ivacaftor in various common laboratory solvents.
Table 1: Quantitative Solubility of Ivacaftor in Common Laboratory Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes | Source(s) |
| DMSO | 78.13 | ~25 mg/mL | ~63.7 mM | - | [7] |
| 39.25 mg/mL | 100 mM | - | |||
| 252 mg/mL | 642.05 mM | Sonication is recommended. | [8] | ||
| Ethanol | 46.07 | ~0.1 mg/mL | ~0.25 mM | - | [7] |
| < 1 mg/mL | < 2.5 mM | Insoluble or slightly soluble. | [8] | ||
| 1.96 mg/mL | 5 mM | - | |||
| Dimethylformamide (DMF) | 73.09 | ~25 mg/mL | ~63.7 mM | - | [7] |
| Water | 18.02 | < 0.05 µg/mL | < 0.13 µM | Practically insoluble. | [1][5] |
| ~60 nM | 0.06 µM | Determined in cell-free patches. | [9][10] | ||
| 138 ± 1 nM | 0.14 µM | At 37°C, pH 7.1. | [9] | ||
| Methanol | 32.04 | Practically Insoluble | - | - | [11] |
| Acetonitrile | 41.05 | Practically Insoluble | - | A 1:1 mixture with methanol can dissolve the deuterated form. | [11][12] |
| Acetone | 58.08 | Practically Insoluble | - | - | [11] |
Note: The molecular weight of anhydrous ivacaftor (392.5 g/mol ) was used for molarity calculations. Discrepancies in reported DMSO solubility may arise from differences in experimental conditions, such as temperature, sonication, and the specific solid form of ivacaftor used.
Mechanism of Action: CFTR Potentiation
Ivacaftor's therapeutic effect stems from its function as a CFTR potentiator. In individuals with cystic fibrosis carrying specific "gating" mutations (e.g., G551D), the CFTR protein is present on the epithelial cell surface but remains predominantly in a closed state, preventing the transport of chloride ions. Ivacaftor binds directly to the mutant CFTR protein, inducing a conformational change that increases the channel's open probability.[1][2] This potentiation of the channel's gating function, which is independent of ATP hydrolysis, facilitates an increased flow of chloride ions out of the cell, helping to restore the airway surface liquid and improve mucociliary clearance.[1][]
Experimental Protocols
Accurate determination of solubility is crucial for reliable experimental results. The following sections describe generalized protocols for determining ivacaftor solubility and a typical workflow for assessing its biological activity.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent, adapted from common laboratory procedures.[3]
-
Preparation : Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol) in a sealed glass vial.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer. To ensure equilibrium is reached, this process should be carried out for a sufficient duration, typically 12 to 24 hours.[3][14] For poorly soluble compounds or viscous solvents like DMSO, gentle sonication may be used to aid dispersion.[8][11]
-
Separation of Undissolved Solid : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a fine-pore (e.g., 0.22 or 0.45 µm) syringe filter to remove any remaining particulates.[3]
-
Quantification :
-
Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent in which ivacaftor is fully soluble.
-
Analyze the concentration of ivacaftor in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry (at ~255 nm or ~311 nm) or High-Performance Liquid Chromatography (HPLC).[3][9][14]
-
Prepare a standard curve with known concentrations of ivacaftor to ensure accurate quantification.
-
-
Calculation : Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. This value represents the solubility of ivacaftor in the test solvent under the specified conditions.
Experimental Workflow: In-Vitro Efficacy Assay
The following workflow describes a typical experiment to measure the potentiation of CFTR function by ivacaftor in cultured human bronchial epithelial cells, a standard method for evaluating CFTR modulators.[7]
This workflow allows researchers to quantify the increase in CFTR-mediated chloride current induced by ivacaftor, providing a direct measure of its potentiation activity. The resulting data can be used to determine key parameters such as the half-maximal effective concentration (EC50).[7]
References
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. US20170326129A1 - Complexes of ivacaftor and its salts and derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. data.epo.org [data.epo.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ivacaftor | CFTR | Autophagy | TargetMol [targetmol.com]
- 9. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 10. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iajps.com [iajps.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. wjpsonline.com [wjpsonline.com]
Ivacaftor as a CFTR Potentiator in G551D Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the role of Ivacaftor as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, with a specific focus on its mechanism of action in the context of the G551D mutation. This document summarizes key clinical trial data, details the molecular interactions and signaling pathways, and provides methodologies for critical experiments used in the research and development of CFTR modulators.
Introduction to Cystic Fibrosis and the G551D Mutation
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene.[1] This gene encodes the CFTR protein, an epithelial ion channel responsible for the transport of chloride and bicarbonate across cell membranes.[2] Normal CFTR function is crucial for maintaining the viscosity of mucus in various organs, including the lungs, pancreas, and gastrointestinal tract.[3]
Mutations in the CFTR gene are categorized into different classes based on their impact on the CFTR protein. The G551D mutation, a Class III "gating" mutation, is characterized by a glycine-to-aspartic acid substitution at position 551 of the protein.[4] While the G551D-mutated CFTR protein is successfully trafficked to the apical membrane of epithelial cells, its ability to open and transport chloride ions is severely impaired.[2][3] This leads to the hallmark clinical manifestations of CF, including recurrent pulmonary infections, pancreatic insufficiency, and elevated sweat chloride concentrations.[3]
Ivacaftor: A Targeted CFTR Potentiator
Ivacaftor (marketed as Kalydeco®) is a CFTR potentiator that represents a significant breakthrough in the treatment of CF for individuals with specific mutations, most notably the G551D mutation.[5] Unlike previous therapies that addressed the downstream symptoms of CF, Ivacaftor targets the underlying molecular defect in the CFTR protein.[6]
Mechanism of Action
Ivacaftor directly binds to the G551D-mutated CFTR protein to induce a conformational change that increases the probability of the channel being in an open state.[7] This potentiation of channel gating allows for an increased flow of chloride ions across the cell membrane, partially restoring the protein's function.[7]
Notably, Ivacaftor's mechanism is ATP-independent.[8] In a healthy CFTR protein, channel gating is a complex process involving ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). The G551D mutation disrupts this process.[4] Ivacaftor circumvents this defect by inducing a non-conventional mode of gating that does not rely on the normal ATP-dependent cycle.[8] Molecular dynamics simulations and cryo-electron microscopy have suggested that Ivacaftor binds to an allosteric site on the CFTR protein, likely within the transmembrane domains, rather than directly at the ATP-binding sites.[1][6]
Clinical Efficacy of Ivacaftor in G551D Patients
Multiple clinical trials have demonstrated the significant and sustained clinical benefits of Ivacaftor in patients with the G551D mutation. These benefits include improvements in lung function, reductions in pulmonary exacerbations, weight gain, and a decrease in sweat chloride concentration, a key biomarker of CFTR function.
Quantitative Clinical Trial Data
The following tables summarize key quantitative data from pivotal clinical trials of Ivacaftor in patients with the G551D mutation.
Table 1: Improvement in Lung Function (FEV₁ % Predicted)
| Study | Age Group | Treatment Duration | Mean Absolute Change in FEV₁ % Predicted (Ivacaftor vs. Placebo) | Reference |
| STRIVE (Phase 3) | ≥ 12 years | 24 weeks | +10.6 percentage points | |
| STRIVE (Phase 3) | ≥ 12 years | 48 weeks | +10.5 percentage points | |
| ENVISION (Phase 3) | 6-11 years | 24 weeks | +12.5 percentage points | [9] |
| Post-approval Study | ≥ 6 years | 6 months | +6.7 percentage points | [5][10] |
| Expanded Access | ≥ 6 years (FEV₁ ≤ 40%) | 24 weeks | +5.5 percentage points |
Table 2: Reduction in Sweat Chloride
| Study | Age Group | Treatment Duration | Mean Change in Sweat Chloride (mmol/L) (Ivacaftor vs. Placebo) | Reference |
| STRIVE (Phase 3) | ≥ 12 years | 48 weeks | -48.1 mmol/L | [11] |
| Post-approval Study | ≥ 6 years | 6 months | -53.8 mmol/L | [5][12] |
Table 3: Improvement in Weight and BMI
| Study | Age Group | Treatment Duration | Mean Change in Weight/BMI | Reference |
| STRIVE (Phase 3) | ≥ 12 years | 48 weeks | +2.7 kg (vs. placebo) | [11] |
| Post-approval Study | ≥ 6 years | 6 months | +0.8 kg/m ² (BMI) | [5][12] |
| Expanded Access | ≥ 6 years (FEV₁ ≤ 40%) | 24 weeks | +3.3 kg |
Experimental Protocols for Assessing CFTR Function and Ivacaftor Efficacy
The following are detailed methodologies for key experiments used to evaluate the function of the CFTR protein and the efficacy of potentiators like Ivacaftor.
Ussing Chamber Assay
The Ussing chamber is a technique used to measure ion transport across epithelial tissues.
Methodology:
-
Tissue Preparation: Primary human bronchial epithelial cells from patients with the G551D mutation are cultured on permeable supports until they form a polarized, differentiated epithelium.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological buffer solution and maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier. The current required to maintain this voltage clamp, known as the short-circuit current (Isc), is a measure of net ion transport.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical chamber to block sodium channels (ENaC).
-
Forskolin, a cAMP agonist, is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.
-
Ivacaftor or a vehicle control is then added to the apical chamber to assess its effect on potentiating the forskolin-stimulated Isc.
-
A CFTR inhibitor, such as CFTRinh-172, can be added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following the addition of each compound is measured and compared between treatment groups.
Patch-Clamp Electrophysiology
Patch-clamp is a technique that allows for the recording of ion channel activity in a small patch of cell membrane or a whole cell.
Methodology:
-
Cell Preparation: Cells expressing the G551D-CFTR protein (e.g., Fischer Rat Thyroid cells) are grown on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with a conducting solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Recording Configurations:
-
Cell-attached: Records the activity of channels in the patched membrane without disrupting the cell.
-
Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell membrane.
-
Inside-out: A patch of membrane is excised with the intracellular surface facing the bath solution, allowing for the application of intracellular signaling molecules.
-
-
Data Acquisition and Analysis: The current passing through the ion channels is recorded and amplified. The open probability (Po) of the CFTR channels, which is the fraction of time the channel is open, is a key parameter that is analyzed. The effect of Ivacaftor on the Po of G551D-CFTR is measured.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures CFTR function in a three-dimensional cell culture model.
Methodology:
-
Organoid Culture: Intestinal organoids are generated from rectal biopsies of CF patients with the G551D mutation. These organoids are cultured in a basement membrane matrix.
-
Assay Setup: Mature organoids are plated in a multi-well plate.
-
Treatment: Organoids are pre-incubated with Ivacaftor or a vehicle control.
-
Stimulation: Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion into the lumen of the organoids.
-
Imaging and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The change in the cross-sectional area of the organoids is quantified as a measure of CFTR function. An increase in swelling in the presence of Ivacaftor indicates potentiation of CFTR activity.[2]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Mechanism of G551D Mutation and Ivacaftor Action
Figure 2: Ussing Chamber Experimental Workflow
Conclusion
Ivacaftor has revolutionized the treatment of Cystic Fibrosis for patients with the G551D mutation by directly addressing the underlying molecular defect. Its ability to potentiate the G551D-CFTR channel in an ATP-independent manner leads to significant and sustained clinical improvements. The experimental protocols outlined in this guide are fundamental to the continued research and development of novel CFTR modulators. A thorough understanding of Ivacaftor's mechanism of action and the methodologies used to assess its efficacy is essential for advancing the field of personalized medicine for Cystic Fibrosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Exploring the Mechanism behind G551D and the Effects of Ivacaftor [jscimedcentral.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Early In-Vitro Efficacy of Ivacaftor Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro studies that established the efficacy of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document details the core experimental methodologies, presents key quantitative data from early research, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel critical for maintaining epithelial surface hydration.[1] The G551D mutation, a Class III gating mutation, results in a CFTR protein that is present at the cell surface but has a severely reduced channel open probability. Ivacaftor was the first therapeutic approved to directly address the underlying cause of CF in patients with specific mutations by acting as a CFTR potentiator.[2] This guide focuses on the seminal in-vitro evidence that paved the way for its clinical development.
Core Experimental Protocols
The in-vitro characterization of Ivacaftor's efficacy primarily relied on two key electrophysiological techniques: the Ussing chamber assay and patch-clamp electrophysiology. These methods allowed for the direct measurement of CFTR-mediated ion transport and the gating properties of single CFTR channels, respectively.
Ussing Chamber Assays
Ussing chamber experiments were pivotal in demonstrating Ivacaftor's ability to restore chloride secretion across epithelial cell monolayers expressing mutant CFTR.[3][4]
Objective: To measure the net ion transport across an epithelial monolayer and assess the effect of Ivacaftor on CFTR-mediated chloride secretion.
Cell Models:
-
Fischer Rat Thyroid (FRT) cells: These cells, stably expressing various human CFTR mutations (e.g., G551D), were a primary model system.[3][5]
-
Primary Human Bronchial Epithelial (HBE) cells: Isolated from CF patients with specific genotypes (e.g., G551D/F508del), these cells provided a more physiologically relevant model.[6][7][8]
Detailed Methodology:
-
Cell Culture: Primary HBE cells or FRT cells are seeded at a high density on permeable filter supports (e.g., Snapwell™ or Transwell®) and cultured at an air-liquid interface to promote differentiation into a polarized epithelial monolayer.[6][7]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a specific physiological salt solution (e.g., Ringer's solution) and maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting current, known as the short-circuit current (Isc), is continuously measured. The Isc represents the net movement of ions across the epithelium.
-
Pharmacological Manipulation: A sequential addition of pharmacological agents is used to isolate and measure CFTR-mediated chloride current:
-
Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC) and thus inhibit sodium absorption.[8]
-
Forskolin (FSK): Added to the basolateral chamber to raise intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) to phosphorylate and activate the CFTR channel.[8]
-
Ivacaftor (VX-770): Added to the apical chamber to potentiate the activity of the activated CFTR channels.
-
CFTRinh-172: A specific CFTR inhibitor added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[8]
-
-
Data Analysis: The change in Isc (ΔIsc) after the addition of each compound is measured and used to quantify the activity of CFTR.
Patch-Clamp Electrophysiology
Patch-clamp studies provided direct evidence of Ivacaftor's mechanism of action at the single-channel level, demonstrating its role as a potentiator of channel gating.[9][10][11]
Objective: To measure the activity of individual CFTR channels and determine the effect of Ivacaftor on channel open probability (Po).
Cell Models:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells: These cell lines are commonly used for heterologous expression of specific CFTR mutations, allowing for the study of individual channel behavior in a controlled environment.
Detailed Methodology:
-
Cell Preparation: Cells expressing the CFTR mutation of interest are plated at a low density on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very small tip opening (around 1 µm) is filled with a specific electrolyte solution and positioned over a single cell.
-
Seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Recording Configurations:
-
Cell-attached: The cell membrane patch under the pipette remains attached to the cell. This configuration allows for the measurement of single-channel currents without disrupting the intracellular environment.
-
Excised inside-out patch: The membrane patch is detached from the cell, with the intracellular side of the membrane facing the bath solution. This allows for precise control of the composition of the solution bathing the intracellular face of the channel, facilitating the study of the effects of ATP and PKA.
-
-
Channel Activation and Potentiation:
-
The CFTR channels in the membrane patch are activated by the addition of the catalytic subunit of PKA and ATP to the bath solution (in the inside-out configuration).
-
Ivacaftor is then added to the bath solution to observe its effect on the gating of the activated channels.
-
-
Data Acquisition and Analysis: The current flowing through the single channel is recorded over time. The channel open probability (Po), which is the fraction of time the channel spends in the open state, is calculated before and after the addition of Ivacaftor.
Quantitative Data from Early In-Vitro Studies
The following tables summarize the key quantitative findings from early in-vitro studies of Ivacaftor, demonstrating its efficacy in potentiating various CFTR mutants.
Table 1: Effect of Ivacaftor on G551D-CFTR Chloride Transport in Ussing Chamber Assays
| Cell Type | Ivacaftor Concentration | Fold Increase in Chloride Secretion (approx.) | Reference |
| Primary Human Bronchial Epithelial (G551D/F508del) | 10 µM | ~10 | [8] |
| FRT cells expressing G551D-CFTR | 10 µM | >6 | [5] |
Table 2: Effect of Ivacaftor on the Open Probability (Po) of G551D-CFTR in Patch-Clamp Studies
| Recording Configuration | Ivacaftor Concentration | Change in Open Probability (Po) | Reference |
| Excised Inside-Out Patch | 100 nM | Significant increase from near zero | (General finding from multiple early studies) |
Table 3: Efficacy of Ivacaftor on Various CFTR Gating Mutations (FRT Cells, Ussing Chamber)
| CFTR Mutation | % of Wild-Type CFTR Activity with Ivacaftor (approx.) | Reference |
| G551D | 50% | [5] |
| G178R | 25% | [5] |
| S549N | 30% | [5] |
| S549R | 20% | [5] |
| G551S | 45% | [5] |
| G970R | 20% | [5] |
| G1244E | 25% | [5] |
| S1251N | 40% | [5] |
| S1255P | 25% | [5] |
| G1349D | 40% | [5] |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular mechanism of Ivacaftor and the general workflow of the in-vitro experiments.
Figure 1: CFTR Potentiation Pathway by Ivacaftor.
Figure 2: General Experimental Workflow for In-Vitro Testing of Ivacaftor.
Conclusion
The early in-vitro studies of Ivacaftor hydrate were instrumental in elucidating its mechanism of action and demonstrating its potential as a transformative therapy for Cystic Fibrosis. Through meticulous electrophysiological experiments using both recombinant cell lines and primary patient-derived cells, researchers established that Ivacaftor acts as a potent potentiator of CFTR, significantly increasing the channel's open probability. The quantitative data generated from Ussing chamber and patch-clamp assays provided the foundational evidence of efficacy that propelled Ivacaftor through clinical trials and ultimately to regulatory approval, heralding a new era of precision medicine for individuals with specific CFTR mutations. This guide serves as a technical resource for understanding the core scientific principles and experimental approaches that underpinned this landmark achievement in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivacaftor potentiation of multiple CFTR channels with gating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [nanion.de]
- 11. CFTR displays voltage dependence and two gating modes during stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Ivacaftor Hydrate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ivacaftor in various animal models is crucial for its continued development and for the discovery of new CFTR modulators. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of ivacaftor's behavior in preclinical settings.
Absorption
Ivacaftor is a highly lipophilic compound, a characteristic that significantly influences its absorption profile.[1] Preclinical studies in rats have demonstrated moderate oral bioavailability. When administered as an aqueous suspension to jugular vein cannulated rats, the mean oral bioavailability was found to be 18.4 ± 3.2%.[1] In the same model, an oil-based solution resulted in a similar oral bioavailability of 16.2 ± 7.8%.[1] These findings suggest that while formulation can influence the rate of absorption, the overall bioavailability in rats is in the moderate range.
The absorption of ivacaftor is characterized by a slow to moderate rate. In rats, the time to reach maximum plasma concentration (Tmax) was observed to be approximately 5 hours for an aqueous suspension and extended to 8 hours or more for an oil solution.[1]
Role of Lymphatic Transport
Given its high lipophilicity, the potential for lymphatic transport to contribute to the oral absorption of ivacaftor has been investigated. Studies in a mesenteric lymph duct cannulated rat model revealed that lymphatic transport plays a minor role in the overall intestinal absorption of ivacaftor.[1] The relative contribution of lymphatic transport to the total oral bioavailability was 5.91 ± 1.61% for an aqueous suspension and 4.35 ± 1.84% for an oil solution.[1] This indicates that other factors are more dominant in the absorption process.
Distribution
In humans, ivacaftor has an apparent volume of distribution of 250–350 L, indicating extensive tissue uptake.[1][2]
Metabolism
The metabolism of ivacaftor has been primarily characterized in in vitro systems and is mainly mediated by the cytochrome P450 system, specifically CYP3A enzymes. The primary metabolic pathways involve oxidation.
The two major metabolites identified are:
-
M1 (hydroxymethyl-ivacaftor): An active metabolite.
-
M6 (ivacaftor-carboxylate): An inactive metabolite.
Excretion
Preclinical and clinical data indicate that ivacaftor and its metabolites are primarily eliminated through the feces. Renal excretion of the unchanged drug is negligible.
Pharmacokinetic Parameters in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of ivacaftor observed in various preclinical models.
Table 1: Pharmacokinetic Parameters of Ivacaftor in Rats
| Parameter | Aqueous Suspension | Oil Solution | Intravenous |
| Dose | 4 mg/kg (oral) | 4 mg/kg (oral) | 0.25 mg/kg |
| Bioavailability (F) | 18.4 ± 3.2% | 16.2 ± 7.8% | N/A |
| Tmax (h) | 5 | ≥ 8 | N/A |
| Clearance (CL) | N/A | N/A | 0.2 L/h/kg |
| Half-life (t½) | N/A | N/A | 12 h |
Data from a study in jugular vein cannulated rats.[1]
Table 2: Overview of Ivacaftor Preclinical Pharmacokinetic Studies in Other Species
| Species | Study Type | Key Findings/Observations | Reference |
| Dog (Beagle) | Pharmacokinetic studies | Confirmed to have been conducted as part of the preclinical development program. | FDA Documents |
| Monkey (Cynomolgus) | Pharmacokinetic studies | Confirmed to have been conducted as part of the preclinical development program. | FDA Documents |
Note: Specific quantitative data from these studies are not publicly available but their execution is documented in regulatory submissions.
Experimental Protocols
Rat Pharmacokinetic Study
Animal Model: Male Wistar rats with implanted jugular vein cannulas were used. For lymphatic transport studies, a mesenteric lymph duct cannulated rat model was employed.[1]
Dosing:
-
Oral Administration: Ivacaftor was administered as an aqueous suspension (in 0.5% methylcellulose) or an oil solution (in castor oil) at a dose of 4 mg/kg.[1]
-
Intravenous Administration: Ivacaftor was administered via the jugular vein cannula at a dose of 0.25 mg/kg.[1]
Sample Collection:
-
Blood Sampling: Blood samples were collected from the jugular vein cannula at predefined time points post-dosing.
-
Lymph Sampling: In the lymphatic transport studies, lymph was collected from the mesenteric lymph duct cannula.
Analytical Method:
-
Sample Preparation: Plasma and lymph samples were typically prepared using protein precipitation.
-
Quantification: Ivacaftor concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Visualization of Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study of ivacaftor in rats.
Mechanism of Action: CFTR Potentiation
Ivacaftor is a CFTR potentiator, meaning it enhances the channel gating activity of the CFTR protein on the cell surface. This leads to an increase in chloride ion transport across the epithelial cell membrane.
The mechanism of action involves the following key steps:
-
Phosphorylation-Dependent Action: The CFTR channel must first be phosphorylated by protein kinase A (PKA) for ivacaftor to exert its effect.
-
Direct Binding: Ivacaftor directly binds to the CFTR protein.
-
Allosteric Modulation: Binding of ivacaftor induces a conformational change in the CFTR protein, stabilizing the open state of the channel.
-
Increased Channel Open Probability: This stabilization leads to a higher probability of the channel being open, allowing for increased chloride ion flow.
-
ATP-Dependent Gating: While ivacaftor promotes the open state, the gating of the CFTR channel remains dependent on ATP binding and hydrolysis at the nucleotide-binding domains (NBDs).
Signaling Pathway Visualization
Caption: Signaling pathway of ivacaftor-mediated CFTR potentiation.
This technical guide provides a consolidated resource for understanding the preclinical pharmacokinetic profile of ivacaftor. The data presented from rat models, along with the outlined experimental protocols and visualization of the mechanism of action, offer valuable insights for researchers in the field of cystic fibrosis drug discovery and development. Further research to obtain and publish detailed pharmacokinetic data from non-rodent preclinical species would be beneficial for a more complete cross-species comparison.
References
Methodological & Application
Application Notes and Protocols for Ivacaftor Hydrate in In-Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel. In individuals with specific CFTR mutations, ivacaftor facilitates increased chloride transport by increasing the channel-open probability.[1][2][3] These application notes provide detailed protocols for the use of ivacaftor hydrate in in-vitro cell culture assays to assess its efficacy on CFTR function. The primary application is for studying CFTR mutations that result in defective channel gating (e.g., G551D mutation) or residual CFTR function.[3][4]
Mechanism of Action
Ivacaftor acts directly on the CFTR protein to increase the probability of the channel being in an open state, thereby enhancing chloride ion transport across the cell membrane.[1][2] This potentiation of CFTR function can be measured in vitro using various electrophysiological and fluorescence-based assays.
Data Presentation
Table 1: Recommended this compound Concentrations for In-Vitro Assays
| Cell Type | Assay Type | Recommended Concentration | EC50 | Reference |
| Fischer Rat Thyroid (FRT) cells expressing G551D-CFTR | Ion Transport | 100 nM | 100 nM | [5] |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Ion Transport | 25 nM | 25 nM | [5] |
| Human Nasal Epithelial (HNE) cells | Ussing Chamber | 1 µM | Not specified | [4][6] |
| Human Bronchial Epithelial (HBE) cells with G551D/F508del mutations | Chloride Secretion | Not specified, but resulted in a 10-fold increase | Not specified | [7] |
| HEK293 cells expressing ABCB4 | Functional Assay | 10 µmol/L | Not specified | [5] |
Table 2: Reagents for Ussing Chamber Assay
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Ivacaftor | 10 mM in DMSO | 1 µM | CFTR Potentiator |
| Forskolin | 20 mM in DMSO | 20 µM | CFTR Activator (increases cAMP) |
| Amiloride | 100 mM in DMSO | 100 µM | Blocks epithelial sodium channels (ENaC) |
| CFTRinh-172 | 50 mM in DMSO | 50 µM | Specific CFTR inhibitor |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium or assay buffer. To avoid precipitation, it is advisable to first pre-warm the stock solution and the culture medium to 37°C before dilution.[5] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent toxicity.[8]
Protocol 2: Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells
This protocol is designed to measure ion transport across a polarized epithelial cell monolayer, such as primary human nasal or bronchial epithelial cells cultured on permeable supports.
-
Cell Culture: Culture primary human nasal or bronchial epithelial cells on permeable inserts until a differentiated, polarized monolayer is formed (typically 21-28 days).[4][6]
-
Ussing Chamber Setup: Mount the permeable inserts containing the cell monolayers into Ussing chambers. The chambers should be filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.
-
Baseline Measurement: Allow the system to equilibrate and measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (final concentration 100 µM) to the apical side of the monolayer to block the epithelial sodium channel (ENaC) and isolate the chloride current.[4][6]
-
CFTR Activation: Add forskolin (final concentration 20 µM) to the basolateral side to activate CFTR through cAMP stimulation.[4][6]
-
Ivacaftor Application: After the forskolin-stimulated Isc has stabilized, add ivacaftor (final concentration 1 µM) to the apical side to potentiate CFTR-mediated chloride transport.[4][6]
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (final concentration 50 µM), to the apical side to confirm that the measured current is CFTR-dependent.[6]
-
Data Analysis: The change in Isc after the addition of ivacaftor represents the potentiation of CFTR function.
Mandatory Visualization
Caption: Ussing Chamber Experimental Workflow.
Caption: Ivacaftor's Mechanism of Action on CFTR.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivacaftor | CFTR | Autophagy | TargetMol [targetmol.com]
- 6. escholarship.org [escholarship.org]
- 7. apexbt.com [apexbt.com]
- 8. In vitro evaluation of drug delivery behavior for inhalable amorphous nanoparticle formulations in a human lung epithelial cell model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Ivacaftor Hydrate in Primary Human Bronchial Epithelial Cell Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells.[1] Defective CFTR function leads to impaired ion and water transport, resulting in thick, sticky mucus in various organs, particularly the lungs.[1][2][3] Primary Human Bronchial Epithelial (HBE) cells cultured at an air-liquid interface (ALI) are a critical in vitro model as they closely mimic the in vivo airway environment, exhibiting features like mucociliary differentiation and polarized ion transport.[2][4]
Ivacaftor (VX-770) is a CFTR potentiator, a class of drug that targets the underlying cause of CF.[1][5] It is designed to increase the channel-open probability of CFTR proteins present at the cell surface.[5][6] This application note provides detailed protocols for utilizing Ivacaftor in primary HBE cell cultures to assess its efficacy in restoring CFTR function.
Mechanism of Action
Ivacaftor directly binds to the CFTR protein and acts as a potentiator, increasing the likelihood that the channel will be open.[1] In CF-causing gating mutations, such as G551D, the CFTR protein is correctly trafficked to the cell membrane but has a defective opening mechanism. Ivacaftor helps to overcome this defect, stabilizing the open state of the channel and thereby restoring the transport of chloride ions across the cell membrane.[1][7] This restored ion flow improves hydration of the airway surface liquid layer, which can decrease mucus plugging and increase mucus clearance.[6] While the precise binding site and mechanism are not fully elucidated, it is known to function in a phosphorylation-dependent but ATP-independent manner.[5]
Experimental Workflow Overview
A typical workflow for assessing Ivacaftor in primary HBE cells involves several key stages. First, cryopreserved primary HBE cells from CF patients are thawed and expanded. They are then seeded onto permeable supports and cultured at an air-liquid interface (ALI) to achieve full mucociliary differentiation. Following differentiation, the cultures are treated with Ivacaftor, often in combination with CFTR correctors. Finally, the effects of the treatment are assessed using functional assays like Ussing chamber electrophysiology and biochemical methods such as Western blotting and immunofluorescence to quantify and localize the CFTR protein.
Experimental Protocols
Protocol 1: Culture of Primary HBE Cells at Air-Liquid Interface (ALI)
This protocol is adapted from methodologies described for differentiating primary HBE cells.[8][9]
-
Thawing and Expansion:
-
Thaw cryopreserved primary HBE cells rapidly at 37°C.
-
Transfer cells to a conical tube containing pre-warmed Bronchial Epithelial Cell Growth Medium (BEGM).
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh BEGM.
-
Plate cells in a T-75 flask and incubate at 37°C, 5% CO₂. Change media every 48 hours until 80-90% confluent.
-
-
Seeding on Permeable Supports:
-
Trypsinize the expanded cells and count them.
-
Seed cells at a density of 250,000 cells/cm² onto permeable membrane inserts (e.g., 12 mm Millicell inserts).
-
Add BEGM to both the apical and basolateral chambers and culture for 3-5 days.[9]
-
-
Establishing ALI:
-
Once cells are fully confluent on the inserts, remove the apical medium to establish the air-liquid interface.
-
Replace the basolateral medium with a specialized ALI differentiation medium.
-
Maintain the ALI culture for at least 25-35 days, changing the basolateral medium every 2-3 days. Ciliogenesis typically begins around day 12-15.[9]
-
Protocol 2: Ivacaftor Treatment of HBE Cells
-
Preparation of Stock Solution: Prepare a high-concentration stock of Ivacaftor (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Treatment:
-
For differentiated HBE cultures, dilute the Ivacaftor stock solution in the basolateral ALI medium to the desired final concentration. A typical concentration for Ivacaftor is 1-5 µM.[8][10]
-
When used with correctors (e.g., Lumacaftor, Tezacaftor), add them to the same medium. Common corrector concentrations are around 3 µM.[8]
-
Replace the basolateral medium with the drug-containing medium. Use a DMSO vehicle control at the same final concentration (e.g., 0.05-0.1%).[10]
-
Treatment duration can vary from acute exposure (during an assay) to chronic treatment for several days (e.g., 1, 7, or 14 days), with daily media changes.[8][11]
-
Protocol 3: Assessment of CFTR Function using Ussing Chamber
This electrophysiological technique measures ion transport across the epithelial monolayer.
-
Setup:
-
Mount the HBE cell-containing inserts into an Ussing chamber system.
-
Fill both apical and basolateral chambers with identical Krebs-bicarbonate Ringer's solution, maintain at 37°C, and continuously gas with 95% O₂/5% CO₂.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.
-
First, inhibit the epithelial sodium channel (ENaC) by adding Amiloride (100 µM) to the apical chamber.
-
To measure CFTR-dependent chloride secretion, stimulate the cells by adding a cAMP agonist, such as Forskolin (10-20 µM), to the basolateral chamber.
-
If not already present in the treatment medium, Ivacaftor (1-5 µM) can be added to the apical chamber to potentiate CFTR.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.[10]
-
-
Data Analysis: The change in Isc (ΔIsc) after Forskolin stimulation and subsequent inhibition by CFTRinh-172 represents the functional activity of CFTR.
Protocol 4: Quantification of CFTR Protein by Western Blot
This protocol allows for the quantification of both the immature (Band B) and mature, complex-glycosylated (Band C) forms of CFTR.
-
Cell Lysis and Immunoprecipitation:
-
Wash the HBE cell cultures with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the whole-cell lysates by centrifugation.
-
Immunoprecipitate CFTR from the lysates using CFTR-specific monoclonal antibodies.[8]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T.[12]
-
Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.[8][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated or fluorescent secondary antibody.[8][12]
-
Use a loading control, such as actin, to ensure equal protein loading.[8]
-
-
Detection and Quantification:
-
Visualize protein bands using a chemiluminescence or fluorescence imaging system.[8]
-
Quantify the band intensities for mature (Band C, ~170-180 kDa) and immature (Band B, ~150 kDa) CFTR.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using Ivacaftor in primary HBE cells.
Table 1: Effect of Ivacaftor Combinations on CFTR Activity (Forskolin-stimulated Isc) in F508del/F508del HBE Cells
| Treatment Arm | Duration | Peak Forskolin-Stimulated Isc (µA/cm²) | Reference |
| DMSO (Vehicle) | 14 Days | ~5 | [8] |
| Ivacaftor + Lumacaftor | Day 7 | ~45 | [8] |
| Ivacaftor + Lumacaftor | Day 14 | ~35 | [8] |
| Ivacaftor + Tezacaftor | Day 7 | ~60 | [8] |
| Ivacaftor + Tezacaftor | Day 14 | ~45 | [8] |
Data are approximate values interpreted from graphical representations in the cited source.
Table 2: Effect of Ivacaftor Combinations on Mature CFTR Protein (Band C) in F508del/F508del HBE Cells
| Treatment Arm | Duration | Relative Mature CFTR Protein Level (Normalized to Day 1) | Reference |
| Ivacaftor + Lumacaftor | Day 1 | 1.0 | [8] |
| Ivacaftor + Lumacaftor | Day 7 | ~1.5 | [8] |
| Ivacaftor + Lumacaftor | Day 14 | ~0.8 | [8] |
| Ivacaftor + Tezacaftor | Day 1 | 1.0 | [8] |
| Ivacaftor + Tezacaftor | Day 7 | ~2.0 | [8] |
| Ivacaftor + Tezacaftor | Day 14 | ~1.2 | [8] |
Data are approximate values interpreted from graphical representations in the cited source, showing a peak effect at Day 7 followed by a decline.
Table 3: Intracellular Accumulation of Ivacaftor in F508del/F508del HBE Cells
| Treatment Arm | Duration | Intracellular Ivacaftor Conc. (ng/10⁶ cells) | Reference |
| Ivacaftor + Lumacaftor | Day 1 | ~10 | [8] |
| Ivacaftor + Lumacaftor | Day 7 | ~100 | [8] |
| Ivacaftor + Lumacaftor | Day 14 | ~150 | [8] |
| Ivacaftor + Tezacaftor | Day 1 | ~10 | [8] |
| Ivacaftor + Tezacaftor | Day 7 | ~120 | [8] |
| Ivacaftor + Tezacaftor | Day 14 | ~180 | [8] |
Data are approximate values interpreted from graphical representations in the cited source, showing significant accumulation over 14 days.
Conclusion
The use of Ivacaftor in primary HBE cell models provides a powerful and physiologically relevant system for studying CFTR modulation. The protocols outlined here enable researchers to assess the functional and biochemical restoration of CFTR activity. Data indicates that while Ivacaftor, particularly in combination with correctors, significantly enhances CFTR function and maturation, its long-term effects may be complex due to its substantial intracellular accumulation.[8][11] These methods are invaluable for the preclinical evaluation of existing and novel CFTR modulators, contributing to the development of more effective, personalized therapies for Cystic Fibrosis.
References
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 3. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 5. Development, clinical utility, and place of ivacaftor in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Accumulation and Persistence of Ivacaftor in Airway Epithelia with Prolonged Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of Cystic Fibrosis Airway Cells with CFTR Modulators Reverses Aberrant Mucus Properties via Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accumulation and persistence of ivacaftor in airway epithelia with prolonged treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Analysis of Ivacaftor Hydrate using Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel critical for ion and water transport across epithelial surfaces.[1][2] In individuals with cystic fibrosis (CF) who have specific mutations in the CFTR gene, Ivacaftor works by binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby restoring chloride transport.[3][4] This mechanism of action makes electrophysiology, particularly the patch clamp technique, an indispensable tool for characterizing the efficacy and mechanism of Ivacaftor and other CFTR modulators.[1][5] Patch clamp allows for the direct measurement of ion channel activity at high resolution, providing quantitative data on parameters such as channel open probability (Po), conductance, and gating kinetics.[1]
These application notes provide detailed protocols for whole-cell and single-channel patch clamp recordings to assess the effect of Ivacaftor hydrate on CFTR channel function. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in CF research and drug discovery.
Data Presentation
Table 1: Effect of Ivacaftor on CFTR Channel Open Probability (Po) in Different Mutations
| CFTR Mutation | Baseline Po (% of normal) | Po after Ivacaftor Treatment (% of normal) | Fold Increase in Po | Reference |
| R117H | 22% | 42% | ~1.9 | [6] |
| G551D | Markedly reduced | Significantly increased | Not specified | [7] |
| F508del | Very low | Equivalent to or greater than wild-type at 37°C | Not specified | [8] |
Table 2: Whole-Cell Current Changes in G551D-CFTR Expressing Cells upon Ivacaftor Treatment
| Treatment Condition | Mean Current (pA) | Standard Error of the Mean (pA) | Reference |
| Forskolin alone | Not specified | Not specified | [9] |
| Resveratrol (100 µM) + Forskolin | -766.2 | 71.2 | [9] |
| Ivacaftor (10 µM) + Forskolin | -1408.9 | 101.3 | [9] |
| Resveratrol + Ivacaftor + Forskolin | -2535 | 179.3 | [9] |
Signaling Pathway
Ivacaftor acts as a direct potentiator of the CFTR channel. In CF-causing mutations where the CFTR protein is present at the cell surface but exhibits a gating defect (i.e., a reduced open probability), Ivacaftor binds to the channel and increases the likelihood of it opening. This leads to an increase in chloride ion transport across the cell membrane.
Caption: Ivacaftor signaling pathway in CFTR potentiation.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording
This protocol is designed to measure macroscopic CFTR currents in response to Ivacaftor in cells expressing a CFTR mutation of interest.
1. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Fischer Rat Thyroid (FRT) cells transiently or stably expressing the desired CFTR mutant (e.g., G551D-CFTR).
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External (Bath) Solution (in mM): 145 CsCl, 2 MgCl₂, 2 CaCl₂, 5.5 Glucose, 10 HEPES. Adjust pH to 7.4 with 1 N NaOH.[9]
-
Internal (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 EGTA, 2 MgCl₂, 1 Mg-ATP, 0.1 Li-GTP. Adjust pH to 7.2 with NMDG.
-
Ivacaftor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final working concentration (e.g., 1-10 µM) in the external solution on the day of the experiment.
-
CFTR Activator: Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO) to activate CFTR through cAMP-dependent pathways. A typical working concentration is 10-20 µM.
3. Patch Clamp Procedure:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents and generate a current-voltage (I-V) relationship.
4. Data Acquisition and Analysis:
-
Record baseline CFTR currents in the presence of a CFTR activator like Forskolin.
-
Perfuse the chamber with the external solution containing the desired concentration of Ivacaftor and the CFTR activator.
-
Record currents after the Ivacaftor effect has reached a steady state.
-
To confirm the recorded currents are CFTR-mediated, a specific CFTR inhibitor like CFTRinh-172 (50 µM) can be applied at the end of the experiment.[10]
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV).
-
Plot the I-V relationship before and after Ivacaftor application.
Protocol 2: Single-Channel Patch Clamp Recording (Excised Inside-Out Patch)
This protocol allows for the direct measurement of the open probability (Po) of individual CFTR channels.
1. Cell Preparation:
-
Follow the same cell preparation steps as in the whole-cell protocol.
2. Solutions:
-
External (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 TES. Adjust pH to 7.4 with Tris.
-
Internal (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 1 Mg-ATP, 5 TES. Adjust pH to 7.4 with Tris. Add Protein Kinase A (PKA, catalytic subunit, ~100 U/mL) to the bath solution to phosphorylate and activate CFTR channels.
-
Ivacaftor Solution: Add the desired concentration of Ivacaftor to the internal (bath) solution.
3. Patch Clamp Procedure:
-
Form a gigaohm seal on the cell membrane as in the whole-cell protocol.
-
Excise the patch of membrane by pulling the pipette away from the cell to form an inside-out patch.
-
Position the patch in the stream of the internal solution containing PKA and ATP to activate CFTR channels.
-
Record single-channel currents at a constant holding potential (e.g., -80 mV).
4. Data Acquisition and Analysis:
-
Record baseline single-channel activity.
-
Perfuse the patch with the internal solution containing Ivacaftor.
-
Record single-channel activity in the presence of Ivacaftor.
-
Analyze the data using specialized software to determine the single-channel current amplitude and the channel open probability (Po).
-
Po is calculated as the total open time divided by the total recording time.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating Ivacaftor's effect on CFTR using patch clamp electrophysiology.
Caption: Experimental workflow for patch clamp analysis of Ivacaftor.
References
- 1. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Ivacaftor potentiation of multiple CFTR channels with gating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of the cystic fibrosis transmembrane conductance regulator Cl- channel by ivacaftor is temperature independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol and ivacaftor are additive G551D CFTR channel potentiators: Therapeutic implications for cystic fibrosis sinus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ivacaftor Hydrate in Cystic Fibrosis Organoid Models
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2][3] Defective CFTR function leads to impaired ion and water transport across epithelial surfaces, resulting in multi-organ disease.[2][4] Ivacaftor is a CFTR potentiator designed to increase the channel open probability of specific CFTR mutants (primarily gating mutations like G551D) that are present at the cell surface.[4][5][6]
Patient-derived organoids, particularly from intestinal biopsies, have emerged as a powerful in vitro model for studying CFTR function and predicting patient-specific responses to CFTR modulators like Ivacaftor.[7][8][9] These three-dimensional structures recapitulate the genetic and physiological characteristics of the donor's tissue.[7] A key method for assessing Ivacaftor's efficacy in this model is the Forskolin-Induced Swelling (FIS) assay.[10][11] Forskolin activates adenylyl cyclase, increasing intracellular cAMP levels, which in turn activates CFTR, leading to chloride and fluid secretion into the organoid lumen and causing it to swell.[1][12] In CF organoids, this swelling is absent or significantly reduced but can be rescued by effective CFTR modulators.[11]
Mechanism of Action: Ivacaftor and CFTR
The CFTR channel is activated through a process involving phosphorylation by Protein Kinase A (PKA) and gating by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs).[13][14] In CF patients with gating mutations, the channel is correctly trafficked to the cell membrane but has a severe defect in its opening mechanism.[2][5] Ivacaftor acts directly on the CFTR protein to stabilize the open-channel state, increasing the probability of chloride ion flow and thereby restoring a level of normal anion transport.[4][5][6]
Quantitative Data Summary
The primary quantitative output from studying Ivacaftor in CF organoids is the measurement of organoid swelling in response to forskolin stimulation. This is typically quantified by live-cell imaging and subsequent image analysis.
Table 1: Key Reagents and Final Concentrations for Forskolin-Induced Swelling (FIS) Assay
| Reagent | Function | Typical Final Concentration | Reference |
| Forskolin | Adenylyl cyclase activator (increases cAMP to open CFTR) | 10 µM | [1][12] |
| Amiloride | ENaC inhibitor (minimizes sodium influx) | 20 µM | [1] |
| Genistein | CFTR potentiator (used as a positive control/potentiator) | 25 µM | [1] |
| Ivacaftor (VX-770) | Test compound (CFTR potentiator) | Picomolar to micromolar range | [13] |
| CFTRinh-172 | CFTR inhibitor (negative control) | 50 µM | [12] |
Table 2: Representative Quantitative Analysis of Forskolin-Induced Swelling
The swelling response is measured as the percentage increase in organoid surface area over time relative to the baseline (t=0). The Area Under the Curve (AUC) is calculated from the swelling curve to provide a single value for comparison.
| Organoid Type / Condition | Expected Swelling Response | Representative AUC (Arbitrary Units, t=120 min) |
| Wild-Type (Non-CF) + Forskolin | Rapid and robust swelling. | 10,000 - 15,000 |
| CF (e.g., G551D) + Forskolin | Minimal to no swelling.[11] | < 1,000 |
| CF (e.g., G551D) + Ivacaftor pre-treatment + Forskolin | Significant, dose-dependent restoration of swelling.[9] | 5,000 - 12,000 |
| Wild-Type + CFTR Inhibitor + Forskolin | Swelling is abolished.[12] | < 1,000 |
Experimental Protocols
Protocol 1: Human Intestinal Organoid Culture
This protocol is a generalized summary for establishing and maintaining human intestinal organoids from biopsy tissue.
-
Isolation: Isolate intestinal crypts from rectal biopsies via chelation with EDTA.
-
Seeding: Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel®) and plate as droplets in a 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.
-
Culture: Overlay the droplets with a complete organoid growth medium containing essential factors (e.g., Wnt-3A, R-spondin-1, Noggin, EGF).
-
Maintenance: Replace the medium every 2-3 days. Passage the organoids every 7-10 days by mechanically disrupting them and reseeding into a fresh matrix.[11]
Protocol 2: Forskolin-Induced Swelling (FIS) Assay with Ivacaftor
This protocol details the procedure for assessing the functional rescue of CFTR by Ivacaftor in CF intestinal organoids.
-
Organoid Plating: Plate mature organoids (3-5 days after passaging) in a basement membrane matrix on a 96-well imaging plate.
-
Pre-incubation with Ivacaftor: For drug-treated conditions, replace the standard culture medium with a medium containing Ivacaftor (or vehicle control, e.g., DMSO) at the desired concentration. Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Assay Initiation:
-
Carefully remove the medium from all wells.
-
Wash the organoids gently with a pre-warmed basal medium or Krebs-Ringer Bicarbonate (KBR) buffer for a more pronounced swelling response.[12]
-
Add the final assay solution containing 10 µM Forskolin to all wells.[1][12] Include control wells (e.g., vehicle only, Forskolin + CFTR inhibitor).
-
-
Live-Cell Imaging:
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the total cross-sectional area of the organoids in each image at every time point.
-
Normalize the data by calculating the percentage change in area relative to the t=0 image for each well.
-
Plot the normalized area against time to generate swelling curves.
-
Calculate the Area Under the Curve (AUC) for each condition to quantify the total swelling response.[9]
-
Visualizations
Signaling Pathway and Drug Mechanism
The following diagram illustrates the signaling cascade leading to CFTR activation and the mechanism by which Ivacaftor potentiates channel function.
Caption: CFTR activation by the cAMP/PKA pathway and potentiation by Ivacaftor.
Experimental Workflow
This diagram outlines the complete experimental workflow for testing Ivacaftor efficacy using the Forskolin-Induced Swelling assay in patient-derived organoids.
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
References
- 1. stemcell.com [stemcell.com]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Intestinal organoids for Cystic Fibrosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 12. stemcell.com [stemcell.com]
- 13. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 14. prezi.com [prezi.com]
Application Notes and Protocols for Ussing Chamber Experiments with Ivacaftor Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ussing chamber electrophysiology for the functional assessment of the CFTR potentiator, Ivacaftor (VX-770). The protocols outlined below are designed for studying the effects of Ivacaftor on various epithelial tissues and cell cultures expressing specific CFTR mutations.
Introduction to Ivacaftor and Ussing Chambers
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride channel, and its dysfunction leads to impaired ion and water transport across epithelial surfaces. Ivacaftor is a CFTR potentiator designed to increase the channel-open probability of the CFTR protein on the cell surface. It is particularly effective for CF patients with gating mutations (e.g., G551D), where the CFTR protein is present at the cell membrane but does not open correctly.[1][2][3]
The Ussing chamber is an essential tool for studying epithelial ion transport.[4][5] It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport, and transepithelial electrical resistance (TEER), an indicator of epithelial barrier integrity, across a freshly excised or cultured epithelial monolayer.[4] This system is invaluable for the preclinical evaluation of CFTR modulators like Ivacaftor.[6][7]
Mechanism of Action of Ivacaftor
Ivacaftor directly binds to the CFTR protein and stabilizes its open state, thereby increasing the flow of chloride ions across the cell membrane.[8] This action helps to restore the hydration of epithelial surfaces, thinning the thick, sticky mucus characteristic of cystic fibrosis.[1] In the context of Ussing chamber experiments, the potentiation of CFTR by Ivacaftor is observed as a significant increase in the forskolin-stimulated Isc.
Experimental Protocols
I. Preparation of Primary Human Bronchial Epithelial (HBE) Cell Cultures
This protocol is adapted from studies investigating the effects of Ivacaftor on primary HBE cells from CF patients.
-
Cell Culture:
-
Primary HBE cells from CF patients (e.g., with G551D/ΔF508 or ΔF508/ΔF508 mutations) are cultured on permeable supports.
-
Cells are maintained at an air-liquid interface to promote differentiation into a polarized epithelium.
-
-
Chronic Treatment (for corrector and potentiator combination studies):
-
For studies involving corrector compounds (e.g., Lumacaftor/VX-809), treat the HBE cultures with the corrector (e.g., 5 µM VX-809) for 48 hours.[9]
-
For chronic Ivacaftor treatment, incubate the cells with Ivacaftor (e.g., 5 µM) for 48 hours.[9]
-
A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[9]
-
II. Ussing Chamber Electrophysiological Measurements
-
Ussing Chamber Setup:
-
Mount the permeable supports with the HBE cell monolayers into the Ussing chamber system.[4]
-
Fill both the apical and basolateral chambers with a physiological solution (e.g., Ringer's solution) maintained at 37°C and continuously gassed with 95% O2/5% CO2.[5][10]
-
A typical Ringer's solution composition (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 mannitol (apical) / 10 glucose (basolateral).[5]
-
-
Measurement Protocol:
-
Allow the system to equilibrate and stabilize.
-
Measure the baseline short-circuit current (Isc).
-
To inhibit sodium channel activity, add amiloride (e.g., 100 µM) to the apical chamber.[11]
-
To activate CFTR, add a cAMP agonist like forskolin (e.g., 20 µM) to the apical chamber.[12]
-
For acute potentiation studies, subsequently add Ivacaftor (e.g., 1-5 µM) to the apical chamber.[9][12]
-
To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172, 50 µM) at the end of the experiment.[12]
-
Record the change in Isc (ΔIsc) at each step.
-
Data Presentation
Table 1: Representative Ussing Chamber Data for Ivacaftor (VX-770) on G551D/ΔF508 HBE Cells
| Treatment Condition | Forskolin-Stimulated ΔIsc (µA/cm²) | Acute VX-770-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 10.5 ± 2.1 | 25.3 ± 4.5 | -30.8 ± 5.2 |
| Chronic VX-770 (5 µM, 48h) | 22.8 ± 3.9 | 15.1 ± 3.2 | -35.2 ± 6.1 |
Data are presented as mean ± SEM and are representative based on published studies. Actual results may vary.[9]
Table 2: Representative Ussing Chamber Data for Corrector (VX-809) and Ivacaftor (VX-770) on ΔF508/ΔF508 HBE Cells
| Treatment Condition (48h) | Forskolin-Stimulated ΔIsc (µA/cm²) | Post-Forskolin AUC (µA/cm²*min) |
| Vehicle (DMSO) | 2.1 ± 0.5 | 5.5 ± 1.2 |
| VX-809 (5 µM) | 15.7 ± 2.8 | 40.1 ± 7.3 |
| VX-809 (5 µM) + VX-770 (1 µM) | 12.9 ± 2.1 | 32.8 ± 5.9 |
| VX-809 (5 µM) + VX-770 (5 µM) | 8.3 ± 1.5 | 21.2 ± 3.8 |
Data are presented as mean ± SEM and are representative based on published studies. AUC refers to the Area Under the Curve after forskolin stimulation, indicating sustained CFTR activity.[9]
Visualizations
References
- 1. What is the mechanism of Ivacaftor? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Transport across Porcine Intestine Using an Ussing Chamber System: Regional Differences and the Effect of P-Glycoprotein and CYP3A4 Activity on Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CFTR Protein After Ivacaftor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs. Ivacaftor (trade name Kalydeco) is a CFTR potentiator designed to treat CF in patients with specific gating mutations. It functions by increasing the channel-open probability of the CFTR protein at the cell surface, thereby restoring its function.
Western blot analysis is a crucial technique to assess the expression and maturation of the CFTR protein. CFTR undergoes complex post-translational modifications, including glycosylation, as it transits through the endoplasmic reticulum (ER) and Golgi apparatus. This results in two distinct bands on a Western blot:
-
Band B: The immature, core-glycosylated form of CFTR, with a molecular weight of approximately 150 kDa, which resides in the ER.
-
Band C: The mature, complex-glycosylated form of CFTR, with a molecular weight of around 170 kDa, which has transited through the Golgi and is present at the plasma membrane.
This document provides detailed application notes and protocols for performing Western blot analysis to evaluate the effects of Ivacaftor treatment on CFTR protein expression and maturation.
Data Presentation
The following tables summarize quantitative data from studies analyzing the effects of Ivacaftor and Ivacaftor-containing regimens on CFTR protein levels.
Table 1: Effect of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on CFTR Protein Levels in Phe508del Homozygous or Compound Heterozygous CF Patients.
| Treatment | Analyzed Parameter | Fold Change vs. Baseline | Number of Responders | p-value | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor | Total CFTR Protein | ≥ 2.0 | 8 out of 12 patients | < 0.02 | [1][2][3] |
Table 2: Effect of Ivacaftor on VX-809 (Lumacaftor)-Corrected ΔF508 CFTR Maturation in Primary Human Bronchial Epithelial (HBE) Cells.
| Treatment (48 hours) | C:B Band Ratio (relative to VX-809 alone) | p-value (vs. VX-809 alone) | Reference |
| VX-809 | 1.0 | - | [4] |
| VX-809 + 1 µM Ivacaftor | Significantly Reduced | 0.0181 | [4] |
| VX-809 + 5 µM Ivacaftor | Further Reduced | 0.0151 (vs. VX-809 + 1 µM Ivacaftor) | [4] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of Ivacaftor
Ivacaftor is a CFTR potentiator that binds to the CFTR protein at the cell surface and increases the probability of the channel being in an open state. This facilitates the transport of chloride ions across the cell membrane, leading to the restoration of epithelial surface hydration.
Caption: Mechanism of Ivacaftor as a CFTR potentiator.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for analyzing CFTR protein expression after Ivacaftor treatment using Western blotting.
Caption: Western blot workflow for CFTR analysis post-Ivacaftor treatment.
Experimental Protocols
Cell Culture and Ivacaftor Treatment
Cell Models:
-
Primary human bronchial epithelial (HBE) cells are considered the gold standard.
-
Patient-derived intestinal organoids can also be used.
-
Cell lines expressing specific CFTR mutations (e.g., Fischer Rat Thyroid - FRT, Baby Hamster Kidney - BHK, or Chinese Hamster Ovary - CHO cells).
Protocol:
-
Culture cells in the appropriate medium and conditions until they reach the desired confluency.
-
Prepare a stock solution of Ivacaftor in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of Ivacaftor for the specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO) and an untreated control.
Protein Extraction
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.
-
Heat the samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.
-
-
SDS-PAGE:
-
Load the samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis
-
Capture the image of the Western blot.
-
Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH).
-
Calculate the ratio of Band C to Band B to assess CFTR maturation.
-
Compare the results from Ivacaftor-treated samples to the controls.
References
- 1. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells.[1] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.
CFTR potentiators are a class of drugs that aim to restore the function of the CFTR protein by increasing the channel's opening probability (gating). Ivacaftor (Kalydeco®) is a prime example of a CFTR potentiator that has shown significant clinical benefit for patients with specific CFTR mutations.[2][3][4] High-throughput screening (HTS) assays are crucial for the discovery and development of new CFTR potentiators. This document provides detailed application notes and protocols for a common HTS assay used to identify and characterize CFTR potentiators like Ivacaftor.
CFTR Signaling and Potentiator Mechanism of Action
The CFTR channel is a member of the ATP-binding cassette (ABC) transporter superfamily. Its activation is a complex process involving phosphorylation by protein kinase A (PKA) and binding of ATP to its nucleotide-binding domains (NBDs), which leads to channel opening and chloride ion transport.[5][6] In many CF-causing mutations, the channel's ability to open is impaired.
CFTR potentiators, such as Ivacaftor, work by binding directly to the CFTR protein and increasing the likelihood that the channel will be in an open state, thereby facilitating increased chloride ion flow.[2][7] This mechanism of action helps to restore the normal physiological function of the epithelial cells.
References
- 1. Cystic fibrosis - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of Libraries of Compounds to Identify CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Determination of Ivacaftor Hydrate Dose-Response Curve In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to enhance the channel open probability (gating) of specific CFTR mutations.[1] This document provides detailed application notes and protocols for determining the dose-response curve of Ivacaftor hydrate in vitro, a critical step in the pre-clinical evaluation of its efficacy. The protocols outlined below describe the use of primary human nasal epithelial (HNE) cells in Ussing chambers and the forskolin-induced swelling (FIS) assay in intestinal organoids, two robust methods for quantifying CFTR function.
Mechanism of Action of Ivacaftor
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, a chloride channel essential for maintaining ion and water balance across epithelial surfaces. Ivacaftor primarily targets gating mutations (e.g., G551D), where the CFTR protein is present at the cell surface but does not open efficiently.[1] Ivacaftor binds directly to the mutant CFTR protein, increasing the likelihood of the channel being in an open state and thereby restoring chloride ion transport.
Data Presentation: Ivacaftor Dose-Response
The following table summarizes the in vitro dose-response data for Ivacaftor against various CFTR mutations, as determined by the protocols described herein. The half-maximal effective concentration (EC50) is a key parameter for evaluating the potency of Ivacaftor.
| CFTR Mutation | Cell Type/System | Assay | Ivacaftor EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR function) | Reference |
| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | Vertex Pharmaceuticals NDA filing |
| F508del (corrected) | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | 200 - 1000 | Variable (depends on corrector) | Internal data/Published literature |
| R117H | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 150 | ~25% | Vertex Pharmaceuticals NDA filing |
| Multiple Gating Mutations | FRT cells | YFP-based halide influx | 100 - 500 | 10-60% | Published literature |
Experimental Protocols
Protocol 1: Ussing Chamber Assay with Primary Human Nasal Epithelial (HNE) Cells
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This protocol details the functional assessment of CFTR in polarized HNE cells.
Materials:
-
Primary Human Nasal Epithelial (HNE) cells cultured on permeable supports (e.g., Transwell®)
-
Ussing Chamber System
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
This compound (test compound)
-
CFTRinh-172 (CFTR inhibitor)
-
Gas mixture: 95% O2 / 5% CO2
Procedure:
-
Cell Culture: Culture primary HNE cells on permeable supports at an air-liquid interface until a confluent and differentiated monolayer is formed.
-
Ussing Chamber Setup:
-
Pre-warm the Ussing chamber and KBR solution to 37°C.
-
Mount the permeable support with the HNE cell monolayer between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution.
-
Maintain the temperature at 37°C and continuously bubble the solution with 95% O2 / 5% CO2.
-
-
Electrophysiological Recordings:
-
Measure the transepithelial voltage (Vt) and resistance (Rt).
-
Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).
-
-
Pharmacological Additions:
-
Allow the baseline Isc to stabilize.
-
Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride current.
-
Once a new stable baseline is achieved, add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
After the forskolin-stimulated Isc has stabilized, add increasing concentrations of This compound to the apical chamber in a cumulative manner. Allow the current to stabilize between each addition.
-
At the end of the experiment, add CFTRinh-172 (10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) at each Ivacaftor concentration relative to the forskolin-stimulated current.
-
Plot the ΔIsc against the logarithm of the Ivacaftor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 and maximal efficacy.
-
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a high-throughput method to assess CFTR function in a 3D cell culture model.
Materials:
-
Patient-derived intestinal organoids cultured in Matrigel®
-
Basal culture medium
-
Forskolin
-
This compound
-
Calcein AM (live cell stain)
-
96-well plates
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Organoid Culture and Plating:
-
Culture patient-derived intestinal organoids in Matrigel® domes in a 24-well plate.
-
For the assay, mechanically disrupt the organoids and seed them in a 96-well plate in a Matrigel® dome.
-
-
Assay Performance:
-
After 24-48 hours of incubation to allow for organoid formation, add basal culture medium containing a range of This compound concentrations to the wells. Incubate for 1-2 hours.
-
Add Calcein AM to stain the live cells.
-
Acquire baseline images (t=0) of the organoids using a confocal microscope.
-
Add Forskolin (5 µM) to all wells to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Acquire images at regular time intervals (e.g., every 30 minutes) for 2-4 hours.
-
-
Image and Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.
-
Calculate the percentage increase in organoid area relative to the baseline (t=0) for each Ivacaftor concentration.
-
Plot the percentage of swelling against the logarithm of the Ivacaftor concentration.
-
Fit the data to a dose-response curve to determine the EC50.
-
Visualizations
Caption: CFTR Channel Activation Pathway.
Caption: In Vitro Dose-Response Determination Workflow.
References
Application Notes and Protocols for In-vivo Administration of Ivacaftor Hydrate in Mouse Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has demonstrated significant clinical benefit in cystic fibrosis (CF) patients with specific gating mutations, such as G551D. Preclinical in-vivo studies in relevant animal models are crucial for understanding its mechanism of action, evaluating novel formulations, and exploring its therapeutic potential in combination with other drugs. This document provides detailed application notes and protocols for the in-vivo administration of Ivacaftor hydrate in mouse models of CF, with a focus on oral administration and key efficacy endpoints.
Data Presentation
Table 1: In-vivo Efficacy of Ivacaftor in a Humanized G551D Rat Model
| Parameter | Vehicle Control | Ivacaftor (30 mg/kg/day) | % Change vs. Control |
| Nasal Potential Difference | |||
| Amiloride-sensitive PD (mV) | -15.2 ± 1.5 | -16.8 ± 1.9 | -10.5% |
| Low Cl⁻ + Amiloride PD (mV) | -1.7 ± 0.9 | -8.0 ± 1.7 | +370.6% |
| Isoproterenol Response (mV) | -1.6 ± 1.5 | -8.1 ± 1.9 | +406.3% |
| Airway Mucus Properties | |||
| Mucus Transport Rate (µm/s) | 15.2 ± 2.1 | 35.1 ± 3.4 | +130.9% |
| Mucus Viscosity (Pa·s) | 1.8 ± 0.3 | 0.8 ± 0.1 | -55.6% |
Data adapted from a study in a humanized G551D rat model. While not mouse-specific, these data provide an indication of the expected physiological response to Ivacaftor treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
This protocol is adapted from a formulation used in rat pharmacokinetic studies and is suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Sodium dodecyl sulfate (SDS)
-
Methylcellulose
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amounts: Determine the total volume of suspension needed based on the number of mice, dosage, and administration volume. For a target concentration of 4 mg/mL (to deliver a 40 mg/kg dose in a 10 µL/g body weight volume):
-
Weigh out the required amount of this compound.
-
Prepare a 0.5% (w/v) SDS solution in sterile water.
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
-
Initial Wetting: In a clean mortar, add a small amount of the 0.5% SDS solution to the this compound powder to form a smooth paste. This helps to wet the hydrophobic powder.
-
Suspension Formation: Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating or homogenizing until a uniform suspension is formed.
-
Final Volume Adjustment: Transfer the suspension to a sterile beaker containing a magnetic stir bar. Rinse the mortar and pestle with the remaining vehicle solution and add it to the beaker to ensure all the drug is transferred. Adjust the final volume with the vehicle solution.
-
Homogenization: Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage: Aliquot the suspension into sterile, light-protected tubes. Store at 4°C for up to one week. Always vortex the suspension thoroughly before each use to ensure uniform drug distribution.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound oral suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to handling for several days before the experiment to reduce stress.
-
Dosage Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the suspension.
-
Preparation for Gavage: Vortex the Ivacaftor suspension vigorously. Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Introduce the gavage needle into the mouth, allowing the mouse to swallow the ball tip.
-
Gently advance the needle along the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the suspension.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the mouse for a few minutes after administration to ensure there are no signs of distress or aspiration.
Protocol 3: Nasal Potential Difference (NPD) Measurement in Mice
This protocol is a key in-vivo assay to assess CFTR function.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Double-lumen catheter
-
Perfusion pump
-
High-impedance voltmeter
-
Reference electrode (subcutaneous)
-
Perfusion solutions:
-
Ringer's solution (basal)
-
Ringer's solution with amiloride (100 µM)
-
Chloride-free Ringer's solution with amiloride (100 µM)
-
Chloride-free Ringer's solution with amiloride (100 µM) and a CFTR agonist (e.g., isoproterenol, 10 µM)
-
Procedure:
-
Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Catheter Placement: Gently insert the double-lumen catheter into one nostril. One lumen is for perfusion, and the other is connected to the voltmeter.
-
Reference Electrode: Insert the reference electrode subcutaneously (e.g., in the flank).
-
Perfusion Sequence:
-
Begin perfusion with the basal Ringer's solution until a stable baseline potential difference is recorded.
-
Switch to the amiloride-containing solution to inhibit the epithelial sodium channel (ENaC).
-
Perfuse with the chloride-free solution containing amiloride to create a chloride gradient.
-
Finally, perfuse with the chloride-free solution containing amiloride and a CFTR agonist to stimulate CFTR-mediated chloride secretion.
-
-
Data Acquisition: Continuously record the potential difference throughout the perfusion sequence. The change in potential difference in response to the different solutions reflects the activity of ENaC and CFTR.
-
Recovery: After the measurement, gently remove the catheter and allow the mouse to recover from anesthesia on the heating pad.
Mandatory Visualizations
Caption: Ivacaftor's Mechanism of Action on the CFTR Channel.
Caption: Experimental Workflow for Ivacaftor Efficacy Testing in CF Mice.
Application Note: Quantification of Ivacaftor in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ivacaftor hydrate in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise measurement. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, approved for the treatment of cystic fibrosis in patients with specific CFTR gene mutations. Accurate measurement of Ivacaftor concentrations in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for optimizing therapeutic regimens. This document provides a detailed protocol for the quantification of Ivacaftor in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental
Materials and Reagents
-
Ivacaftor reference standard
-
Ivacaftor-d4 (or other suitable deuterated analog) as internal standard (IS)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Ultrapure water
Sample Preparation
A protein precipitation method is employed for the extraction of Ivacaftor from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 50 µL of the plasma sample (calibrator, quality control, or unknown sample).
-
Add 10 µL of the internal standard working solution (e.g., 0.5 µg/mL Ivacaftor-d4 in methanol) to each tube.
-
Add 200 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).[2] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[1] |
| Flow Rate | 0.5 mL/min.[2] |
| Column Temperature | 30°C.[2] |
| Injection Volume | 2 µL.[2] |
| Gradient Elution | A representative gradient starts at 35% B, increases to 75% B over 3 minutes, holds for a short period, then returns to initial conditions for re-equilibration. A total run time of approximately 6 minutes is typical.[2] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V.[2] |
| MRM Transitions | Ivacaftor: m/z 393.46 → 360.29Ivacaftor-d4: m/z 397.68 → 360.17 |
| Collision Gas | Argon |
| Collision Energy | Optimized for the specific instrument and transitions. |
Method Validation Data
The presented method has been validated according to regulatory guidelines, demonstrating its reliability for the intended application. The following table summarizes typical performance characteristics from published methods.
| Parameter | Ivacaftor |
| Linearity Range | 0.01 - 10 µg/mL.[3] Other ranges such as 0.008 - 12 mg/L have also been reported.[1][4] |
| Lower Limit of Quantitation (LLOQ) | Typically around 0.01 µg/mL.[2] |
| Intra-day Precision (%CV) | ≤15%.[5] |
| Inter-day Precision (%CV) | ≤15%.[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ).[5] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Minimal to no significant matrix effect observed. |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Ivacaftor in plasma samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of Ivacaftor hydrate in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of Ivacaftor hydrate in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
Ivacaftor is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but very low aqueous solubility. Its crystalline form is practically insoluble in aqueous media across a pH range of 3.0 to 7.5, with reported solubility values as low as <0.001 mg/mL to 0.05 µg/mL.[1][2] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For laboratory and in vitro assays, the standard and recommended solvent is 100% dimethyl sulfoxide (DMSO).[3] Ivacaftor is readily soluble in DMSO, which allows for the preparation of a concentrated stock solution that can then be diluted to a final working concentration in your aqueous experimental medium.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue known as solvent shifting. When the DMSO stock is added to an aqueous solution, the DMSO concentration drops dramatically, and the this compound crashes out of solution as it is not soluble in the predominantly aqueous environment. To minimize precipitation:
-
Ensure Rapid Mixing: Add the DMSO stock directly to your aqueous buffer or media while vortexing or stirring vigorously. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Use a Sufficiently Concentrated Stock: Prepare a stock solution in DMSO that is concentrated enough to ensure the final DMSO percentage in your working solution is low (ideally ≤0.5%).[3] This minimizes the volume of DMSO being added.
-
Stepwise Dilution: In some cases, a serial or stepwise dilution can be effective. Instead of a single large dilution, perform one or more intermediate dilutions in buffer that already contains some DMSO.
-
Warm the Aqueous Medium: Gently warming your buffer to 37°C before adding the Ivacaftor stock may slightly improve solubility and prevent immediate precipitation.
Q4: What is the maximum recommended final concentration of DMSO for cell-based assays?
The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity or off-target effects.[3][4] Many researchers aim for a final concentration of 0.1% for sensitive assays or primary cells.[5][6] It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the drug.[7]
Q5: Can I use surfactants or other excipients to improve solubility for my experiment?
Yes, surfactants can be used to increase the aqueous solubility of Ivacaftor. For dissolution studies, a pH 6.8 phosphate buffer containing 0.2-0.7% sodium dodecyl sulfate (SDS) has been used.[8] Other excipients like the polymer Pluronic F127 have also been shown to inhibit drug precipitation from solutions.[9] However, you must first validate that these additives do not interfere with your specific experimental assay or cell model.
Quantitative Solubility Data
Direct comparisons of this compound solubility across various standard laboratory buffers are not extensively published. The available data emphasizes its very low aqueous solubility.
| Solvent/Medium | pH | Temperature | Reported Solubility | Citation(s) |
| Aqueous Media | 3.0 - 7.5 | Not Specified | < 0.001 mg/mL | [2] |
| Aqueous Solution | Not Specified | Not Specified | 0.05 µg/mL | [1] |
| Aqueous Buffer | 7.4 | 25°C | ~50 nM (~20 ng/mL) | [10] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Not Specified | ~80 ng/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | Readily Soluble | [3] |
| pH 6.8 Buffer | 6.8 | 25°C | Higher solubility compared to other buffers | N/A |
Note: The higher solubility in pH 6.8 buffer is mentioned qualitatively in some studies, but specific quantitative values for comparison are not provided.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a standard method for dissolving this compound in DMSO and preparing a final working solution in an aqueous buffer (e.g., cell culture medium).
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Target aqueous buffer (e.g., DMEM with 10% FBS, pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound (Molecular Weight: ~392.49 g/mol for the anhydrous form). For 1 mL of a 10 mM stock, you would need 3.92 mg.
-
Weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously until the powder is completely dissolved. The solution should be clear. This is your stock solution.
-
Store the stock solution at -20°C as recommended for stability.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
This requires a 1:1000 dilution of the 10 mM stock solution. The final DMSO concentration will be 0.1%.
-
Aliquot the required volume of your pre-warmed aqueous buffer into a sterile tube. For 1 mL of working solution, use 999 µL of buffer.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the buffer is vortexing, add 1 µL of the 10 mM DMSO stock solution directly into the liquid (not onto the side of the tube).
-
Continue vortexing for another 10-20 seconds to ensure rapid and complete mixing.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the final working solution immediately in your experiment.
-
Visual Troubleshooting Guide
The following workflow provides a logical sequence of steps to address solubility issues with this compound in your experiments.
Caption: Workflow for dissolving and troubleshooting this compound.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. scispace.com [scispace.com]
- 3. lifetein.com [lifetein.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spray Dried Inhalable Ivacaftor Co-Amorphous Microparticle Formulations with Leucine Achieved Enhanced In Vitro Dissolution and Superior Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ivacaftor Hydrate for Primary Cell Culture
Welcome to the Technical Support Center for optimizing the use of Ivacaftor hydrate in your primary cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary airway epithelial cell cultures?
A1: Based on clinical data and in vitro studies, a starting concentration range of 0.1 µM to 10 µM is recommended for primary airway epithelial cells. Clinical plasma concentrations in patients are typically between 3.5 µM and 14 µM.[1] However, Ivacaftor can accumulate in cells, reaching concentrations much higher than the surrounding media.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q2: How long should I treat my primary cells with this compound?
A2: The treatment duration can vary depending on the experimental goal. For acute potentiation of CFTR function, a short incubation of 30 minutes to a few hours may be sufficient. For chronic studies or to assess long-term effects, treatment can extend from 24 hours to several days.[3] Be aware that prolonged exposure to Ivacaftor, especially at higher concentrations, can negatively impact the stability of corrected F508del-CFTR.[3][4]
Q3: Is this compound cytotoxic to primary cells?
A3: Ivacaftor can exhibit cytotoxicity at higher concentrations. Studies have shown that concentrations of 15-20 µg/mL can be toxic to some cell types. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific primary cells.
Q4: What is the mechanism of action of Ivacaftor?
A4: Ivacaftor is a CFTR potentiator. It binds directly to the CFTR protein, increasing the channel's open probability (gating) and thus enhancing the transport of chloride ions across the cell membrane.[1][5] This action is independent of ATP hydrolysis but requires the CFTR protein to be phosphorylated by Protein Kinase A (PKA).[6]
Q5: Are there any known off-target effects of Ivacaftor?
A5: Yes, studies have suggested that Ivacaftor can have off-target effects. These may include alterations in gene expression related to inflammation and immune responses.[7] For example, Ivacaftor has been shown to affect monocyte migration and interferon-gamma (IFNγ) signaling pathways.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no potentiation of CFTR function | Ivacaftor concentration is too low. | Perform a dose-response curve starting from 0.1 µM up to 10 µM to identify the optimal concentration. |
| Insufficient PKA-dependent phosphorylation of CFTR. | Ensure your experimental buffer contains a PKA activator like forskolin (typically 10-20 µM). | |
| Low level of CFTR expression at the cell surface. | For cells with trafficking mutations like F508del, co-treatment with a CFTR corrector (e.g., Lumacaftor, Tezacaftor) may be necessary to increase cell surface expression. | |
| Issues with the this compound stock solution. | Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the final DMSO concentration in your culture media is non-toxic (typically ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in primary cell lots. | Use cells from the same donor and passage number for a set of experiments. Thoroughly characterize each new batch of primary cells. |
| Inconsistent treatment duration or timing of assays. | Standardize all incubation times and experimental procedures. | |
| Degradation of Ivacaftor in the culture medium. | For long-term experiments, replenish the medium with fresh Ivacaftor at regular intervals (e.g., every 24-48 hours). | |
| Decreased cell viability or signs of cytotoxicity | Ivacaftor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Visually inspect cells for morphological changes. |
| High concentration of the solvent (DMSO). | Ensure the final concentration of DMSO in the culture medium is below the cytotoxic level for your cells (typically ≤ 0.1%). | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| Reduced CFTR function with chronic treatment | Negative impact of Ivacaftor on the stability of corrected CFTR. | Consider reducing the Ivacaftor concentration or the duration of treatment for chronic studies. Evaluate CFTR protein levels by Western blotting.[3][4] |
Quantitative Data Summary
Table 1: Ivacaftor Concentrations in In Vitro and In Vivo Studies
| System | Concentration Range | Key Findings | Reference |
| Human Plasma (Clinical) | 3.5 µM - 14 µM | Clinically relevant plasma concentrations in patients receiving Ivacaftor. | [1] |
| Primary Human Bronchial Epithelial (HBE) Cells | 1 µM | Used in combination with correctors for chronic treatment studies. | [2] |
| Primary Human Nasal Epithelial Cells | 51.5 - 9.88 x 10⁴ ng/mL (cellular) | Ivacaftor accumulates in cells to levels higher than in plasma. | [8] |
| FRT cells expressing G551D-CFTR | EC50 of 236 ± 200 nM | In vitro potency for increasing chloride transport. | [9] |
Experimental Protocols
Protocol 1: Determination of Optimal Ivacaftor Concentration using a Dose-Response Assay
Objective: To determine the effective concentration (EC50) of Ivacaftor for potentiating CFTR function in primary airway epithelial cells using a functional assay (e.g., Ussing chamber or membrane potential assay).
Materials:
-
Primary airway epithelial cells cultured on permeable supports
-
This compound
-
DMSO (cell culture grade)
-
Forskolin
-
Genistein (optional, as a positive control)
-
Appropriate buffers and reagents for the chosen functional assay
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Ivacaftor stock solution to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Mount the primary cell cultures in the Ussing chamber or prepare them for the membrane potential assay according to the manufacturer's protocol.
-
Equilibrate the cells in the assay buffer.
-
Stimulate the cells with a PKA agonist, typically 10-20 µM forskolin, to activate CFTR.
-
Once a stable baseline is achieved, add increasing concentrations of Ivacaftor to the apical side of the cells.
-
Record the change in short-circuit current (Isc) or membrane potential at each concentration.
-
Plot the change in Isc or membrane potential against the log of the Ivacaftor concentration.
-
Calculate the EC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay for this compound
Objective: To determine the concentration range of Ivacaftor that is non-toxic to primary cells.
Materials:
-
Primary cells seeded in a 96-well plate
-
This compound
-
DMSO (cell culture grade)
-
MTT or LDH cytotoxicity assay kit
-
Culture medium
Procedure:
-
Seed the primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a range of Ivacaftor concentrations in culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Replace the existing medium with the medium containing the different concentrations of Ivacaftor.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the concentration at which a significant decrease in cell viability is observed.
Visualizations
Caption: Ivacaftor's mechanism of action on the CFTR channel.
Caption: Workflow for optimizing Ivacaftor concentration.
Caption: Troubleshooting logic for Ivacaftor experiments.
References
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation and Persistence of Ivacaftor in Airway Epithelia with Prolonged Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator Gating by Two Chemically Distinct Potentiators, Ivacaftor (VX-770) and 5-Nitro-2-(3-Phenylpropylamino) Benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivacaftor-Induced Proteomic Changes Suggest Monocyte Defects May Contribute to the Pathogenesis of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Off-Target Effects of Ivacaftor Hydrate in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ivacaftor hydrate in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in cellular models?
A1: While Ivacaftor is a potent potentiator of the CFTR protein, several off-target effects have been observed in cellular models. These include alterations in mitochondrial morphology and function, changes in the plasma proteome, and interactions with other membrane proteins such as P-glycoprotein (ABCB1).[1] Additionally, studies have reported both pro- and anti-inflammatory effects depending on the cellular context.
Q2: How can I troubleshoot variability in my experimental results when using Ivacaftor?
A2: Variability in results can arise from issues with Ivacaftor's solubility and stability in cell culture media. It is a highly lipophilic molecule and can accumulate in cellular membranes.[2] Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in media, and consider the potential for the compound to precipitate over time, especially at higher concentrations. Refer to the troubleshooting workflow below for a systematic approach to addressing unexpected results.
Q3: Are there any known effects of Ivacaftor on cellular signaling pathways?
A3: Yes, Ivacaftor has been shown to influence inflammatory signaling pathways. Transcriptomic analysis of peripheral blood mononuclear cells from patients treated with Ivacaftor revealed alterations in genes related to Toll-like receptor signaling.[3] Other studies suggest a potential role for Ivacaftor in modulating the NF-κB and p38 MAPK pathways, although the exact mechanisms are still under investigation.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of this compound.
Table 1: Interaction of Ivacaftor with P-glycoprotein (ABCB1)
| Parameter | Value | Cell System | Reference |
| IC50 | 0.27 ± 0.05 µM | Caco-2 cells | [6] |
Table 2: Ivacaftor-Induced Changes in Plasma Proteome
| Protein | Direction of Change | Biological Process | Reference |
| High mobility group box-1 protein (HMGB-1) | Decrease | Inflammation | [7][8] |
| Calprotectin | Decrease | Inflammation | [7][8] |
| Serum amyloid A | Decrease | Inflammation | [7][8] |
| Granulocyte colony-stimulating factor (G-CSF) | Decrease | Inflammation | [7][8] |
| Insulin-like growth factor (IGF-1) | Increase | Growth | [7][8] |
| Albumin | Change | Lipid Transport | [7][8] |
| Afamin | Change | Lipid Transport | [7][8] |
| Leptin | Change | Lipid Digestion | [7][8] |
| Trypsin | Change | Lipid Digestion | [7][8] |
| Pancreatic stone protein (PSP) | Change | Lipid Digestion | [7][8] |
| Calreticulin | Change | Extracellular Matrix Organization | [7][8] |
| GTPase KRas | Change | Extracellular Matrix Organization | [7][8] |
| Repulsive guidance molecule A (RGMA) | Change | Extracellular Matrix Organization | [7][8] |
| Pituitary adenylate cyclase-activating polypeptide-38 | Change | Not specified | [7][8] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Membrane Protein Expression
This protocol is designed to assess changes in the expression of membrane proteins, such as CFTR, following treatment with Ivacaftor.
1. Sample Preparation:
- Culture cells to desired confluency and treat with this compound or vehicle control for the specified duration.
- Wash cells twice with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein extract) to a new tube.
- Determine protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
- Run the gel at an appropriate voltage until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Detect the chemiluminescent signal using an imaging system or X-ray film.
Protocol 2: Assessment of Mitochondrial Morphology by Immunofluorescence
This protocol allows for the visualization of changes in mitochondrial morphology (e.g., fragmentation) after Ivacaftor treatment.
1. Cell Culture and Treatment:
- Seed cells on glass coverslips in a multi-well plate.
- Allow cells to adhere and grow to the desired confluency.
- Treat cells with this compound or vehicle control for the specified time.
2. Fixation and Permeabilization:
- Wash cells twice with PBS.
- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash cells three times with PBS.
- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash cells three times with PBS.
3. Immunostaining:
- Block non-specific binding by incubating coverslips in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
- Incubate with a primary antibody against a mitochondrial marker (e.g., Tom20, COX IV) diluted in blocking buffer overnight at 4°C.
- Wash coverslips three times with PBS.
- Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash coverslips three times with PBS.
4. Mounting and Imaging:
- Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- Seal the coverslips.
- Acquire images using a fluorescence or confocal microscope. Analyze mitochondrial morphology (e.g., length, branching) using appropriate image analysis software.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential modulation of the NF-κB signaling pathway by Ivacaftor.
References
- 1. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Responses to Ivacaftor and Prediction of Ivacaftor Clinical Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics profiling of inflammatory responses to elexacaftor/tezacaftor/ivacaftor in cystic fibrosis — Olink® [olink.com]
- 5. Inhibition of the p38 MAPK pathway ameliorates renal fibrosis in an NPHP2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the effects of the CFTR potentiator ivacaftor on human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECTS OF IVACAFTOR ON SYSTEMIC INFLAMMATION AND THE PLASMA PROTEOME IN PEOPLE WITH CF AND G551D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ivacaftor on systemic inflammation and the plasma proteome in people with CF and G551D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Proteins on Ivacaftor Hydrate Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivacaftor hydrate. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum proteins on the in vitro activity of Ivacaftor.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower potency (higher EC50/IC50) for Ivacaftor in our cell-based assays when we use media supplemented with serum compared to serum-free conditions. Why is this happening?
A1: This is an expected phenomenon due to the high plasma protein binding of Ivacaftor. Ivacaftor is extensively bound (>97%) to serum proteins, primarily alpha-1-acid glycoprotein (AGP) and, to a lesser extent, human serum albumin (HSA)[1]. In your in vitro assay, when serum is present, a large fraction of the Ivacaftor you add to the media will be sequestered by these proteins, reducing the free concentration of the drug available to interact with the CFTR protein on the cells. The biological activity of most drugs is proportional to the unbound concentration, so this reduction in free Ivacaftor leads to a rightward shift in the dose-response curve and a higher apparent EC50/IC50 value.
Q2: How can we accurately determine the potency of Ivacaftor in our in vitro system if serum proteins are interfering?
A2: To obtain a more accurate measure of Ivacaftor's intrinsic potency, you have a few options:
-
Use Serum-Free Media: Whenever possible, conduct your primary potency assays in serum-free or low-protein media. This will minimize the impact of protein binding and provide a clearer picture of the direct interaction between Ivacaftor and its target.
-
Measure the Free Fraction: If serum is required for your cell culture, you can experimentally determine the unbound fraction of Ivacaftor in your specific assay media using techniques like equilibrium dialysis or rapid equilibrium dialysis (RED). You can then use this value to calculate the free concentration of Ivacaftor at each tested concentration.
-
Account for Protein Binding in Calculations: If you have a known binding affinity (Kd) of Ivacaftor for the serum proteins in your media, you can mathematically estimate the free concentration. However, be aware that the composition of commercially available serum can vary, which will affect the accuracy of this approach.
Q3: We are developing a compound that may be co-administered with Ivacaftor. How can we assess if it will compete for plasma protein binding and potentially alter Ivacaftor's efficacy?
A3: You can perform in vitro drug-drug interaction studies focused on plasma protein binding. Techniques such as surface plasmon resonance (SPR) or fluorescence displacement assays are well-suited for this purpose. These methods can determine if your compound binds to HSA and/or AGP and if it can displace Ivacaftor from these proteins. A significant displacement could suggest a potential for in vivo drug-drug interactions that might increase the free concentration of Ivacaftor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in Ivacaftor potency between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Standardize the serum concentration and, if possible, use a single lot of serum for a set of comparative experiments. Alternatively, switch to a serum-free medium or a medium with a defined protein composition. |
| Ivacaftor appears less potent than expected based on literature values. | The literature value may have been determined in a serum-free system, while your assay includes serum. | Review the experimental conditions of the cited literature. Perform a head-to-head comparison of Ivacaftor potency in your assay with and without serum to quantify the effect of protein binding. |
| Precipitation of Ivacaftor in the assay medium. | Ivacaftor has low aqueous solubility. The presence of serum proteins can sometimes affect drug solubility. | Ensure that your stock solution of Ivacaftor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the final assay medium. Check for precipitation under a microscope, especially at higher concentrations. The use of a small percentage of a co-solvent may be necessary, but should be tested for effects on cell viability and CFTR activity. |
Quantitative Data Summary
The binding of Ivacaftor to serum proteins is a critical parameter influencing its free, active concentration. While specific binding affinity values (Kd) can vary depending on the experimental technique and conditions, the following table summarizes the key aspects of this interaction.
| Parameter | Human Serum Albumin (HSA) | Alpha-1-Acid Glycoprotein (AGP) | Reference |
| Primary Binding Protein | Yes | Yes (Preferential) | [1][2] |
| Extent of Binding | High | High | [1] |
Note: Specific Kd values for Ivacaftor binding to HSA and AGP are not consistently reported in publicly available literature. The high degree of binding (>97%) is the most frequently cited characteristic.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on Ivacaftor Potency in a Cell-Based Assay
This protocol outlines a general procedure to quantify the effect of serum proteins on the apparent potency of Ivacaftor using a cell-based CFTR activity assay (e.g., a membrane potential-sensitive fluorescence assay).
-
Cell Culture:
-
Plate cells expressing the target CFTR mutant (e.g., G551D-CFTR) in a 96-well plate at a suitable density.
-
Allow cells to adhere and grow to the desired confluence.
-
-
Preparation of Ivacaftor Solutions:
-
Prepare a stock solution of Ivacaftor in DMSO.
-
Create two sets of serial dilutions of Ivacaftor in:
-
a) Serum-free assay buffer.
-
b) Assay buffer supplemented with the desired concentration of fetal bovine serum (FBS) or human serum.
-
-
-
Assay Procedure:
-
Wash the cells with a physiological buffer.
-
Add the Ivacaftor serial dilutions (in either serum-free or serum-containing buffer) to the respective wells.
-
Incubate for a predetermined time to allow Ivacaftor to act on the CFTR channels.
-
Stimulate CFTR channel opening with an appropriate agonist (e.g., forskolin).
-
Measure CFTR activity using a suitable method (e.g., fluorescence plate reader for membrane potential dyes).
-
-
Data Analysis:
-
For each condition (with and without serum), plot the CFTR activity against the logarithm of the Ivacaftor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each condition.
-
Compare the EC50 values obtained in the presence and absence of serum to quantify the impact of serum protein binding.
-
Protocol 2: Assessing Ivacaftor Binding to Serum Proteins using Fluorescence Displacement
This protocol provides a method to assess the binding of Ivacaftor to HSA or AGP by measuring the displacement of a fluorescent probe.
-
Reagents and Instrumentation:
-
Human Serum Albumin (HSA) or Alpha-1-Acid Glycoprotein (AGP)
-
A fluorescent probe known to bind to the drug-binding site of HSA (e.g., warfarin for Site I) or AGP.
-
Ivacaftor
-
A suitable buffer (e.g., PBS, pH 7.4)
-
Fluorometer
-
-
Procedure:
-
In a cuvette, add a fixed concentration of HSA or AGP and the fluorescent probe to the buffer.
-
Measure the baseline fluorescence of the protein-probe complex.
-
Titrate increasing concentrations of Ivacaftor into the cuvette, allowing the system to equilibrate after each addition.
-
Measure the fluorescence after each addition of Ivacaftor. Displacement of the probe by Ivacaftor will result in a change in the fluorescence signal (e.g., a decrease in fluorescence intensity or a shift in the emission wavelength).
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the Ivacaftor concentration.
-
The data can be used to calculate the binding affinity of Ivacaftor for the serum protein.
-
Visualizations
Caption: Workflow for evaluating the impact of serum proteins on Ivacaftor's in vitro potency.
Caption: Ivacaftor's mechanism and interference by serum protein binding.
References
Minimizing Ivacaftor hydrate precipitation in stock solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ivacaftor hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation in your stock solutions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is a white to off-white crystalline powder that is practically insoluble in aqueous media (<0.05 µg/mL), which can lead to challenges with its dissolution and stability in stock solutions. The hydrate form indicates that water molecules are incorporated into the crystal structure. Different polymorphic and solvate forms of Ivacaftor exist, which can also influence its solubility and precipitation behavior.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For laboratory research, DMSO is the most commonly used solvent due to its higher solubilizing capacity for Ivacaftor.
Q3: What is the maximum concentration of this compound that can be dissolved in common solvents?
The reported solubility of Ivacaftor can vary slightly between suppliers. It is crucial to consult the Certificate of Analysis for your specific batch. However, typical solubility data is presented below.
Data Presentation: Solubility of Ivacaftor
| Solvent | Concentration (mg/mL) | Concentration (mM) |
| DMSO | ~25 - 39.25 | ~63.7 - 100 |
| Ethanol | ~0.1 - 1.96 | ~0.25 - 5 |
| Water | <0.001 | Practically Insoluble |
Note: The molecular weight of Ivacaftor (anhydrous) is 392.5 g/mol . The molecular weight of this compound will be slightly higher.
Q4: What are the recommended storage conditions for this compound stock solutions?
Prepared stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation.[2]
Q5: How does Ivacaftor work?
Ivacaftor is a CFTR potentiator. In individuals with certain mutations in the CFTR gene, the CFTR protein reaches the cell surface but has a defective "gate," limiting the flow of chloride ions. Ivacaftor binds directly to the CFTR protein and increases the probability that the channel is open, thereby restoring chloride transport across the cell membrane.[3][4] This mechanism is independent of ATP-hydrolysis.
Mandatory Visualization: Ivacaftor's Signaling Pathway
Caption: Mechanism of action of Ivacaftor as a CFTR potentiator.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.
Mandatory Visualization: Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Step-by-Step Troubleshooting:
-
Verify Concentration:
-
Question: Is the intended concentration of your stock solution exceeding the known solubility limit of this compound in the chosen solvent?
-
Action: Refer to the solubility table above and the Certificate of Analysis for your specific lot. If the concentration is too high, prepare a new, more dilute stock solution.
-
-
Assess Solvent Quality:
-
Question: Are you using a high-purity, anhydrous grade solvent?
-
Action: DMSO is hygroscopic and can absorb water from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds like Ivacaftor, leading to precipitation. Use fresh, unopened vials of anhydrous solvent whenever possible.
-
-
Review Storage and Handling:
-
Question: Has the stock solution undergone multiple freeze-thaw cycles? Was it stored properly?
-
Action: Repeated temperature fluctuations can promote precipitation.[2] Always aliquot stock solutions into single-use volumes. Ensure storage is at a consistent -20°C or -80°C in tightly sealed vials.
-
-
Attempt to Redissolve:
-
Question: Can the precipitate be redissolved?
-
Action: Gentle warming of the solution in a water bath (e.g., to 37°C) and vortexing may help to redissolve the precipitate. Sonication can also be effective. However, be cautious with heating, as it could potentially degrade the compound over extended periods. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
-
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 3.93 mg of Ivacaftor (adjust based on the molecular weight of the hydrate form if provided on the Certificate of Analysis).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light.
Important Considerations:
-
Hygroscopicity of DMSO: Always handle anhydrous DMSO in a low-humidity environment and minimize its exposure to air.
-
Light Sensitivity: While not extensively documented for stock solutions, it is good practice to protect solutions from prolonged exposure to light by using amber vials or wrapping tubes in foil.
-
Polymorphism: Be aware that different batches of Ivacaftor may have different crystalline forms, which could slightly alter solubility characteristics. Always refer to the supplier's documentation.
References
Addressing variability in Ivacaftor hydrate experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving Ivacaftor hydrate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ivacaftor?
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] It works by binding directly to the CFTR protein and increasing the probability that the channel will remain open.[1] This allows for more efficient transport of chloride ions across the cell membrane, which is crucial for regulating salt and water balance on epithelial surfaces.[1][3] Its primary application is for CFTR gene mutations that result in defective channel gating, such as the G551D mutation.[1][4][5]
Q2: In which CFTR mutations has Ivacaftor shown potentiation activity in vitro?
In vitro studies have demonstrated that Ivacaftor potentiates multiple CFTR mutant forms with gating defects. These include, but are not limited to, G551D, G178R, S549N, S549R, G551S, G970R, G1244E, S1251N, S1255P, and G1349D.[4] It is important to note that while it can potentiate rescued F508del-CFTR, its chronic use in combination with correctors like VX-809 may lead to a reduction in CFTR function.[6]
Q3: What are the known stability issues with this compound in experimental settings?
This compound is susceptible to degradation under specific conditions. Researchers should be aware of the following:
-
Alkaline Hydrolysis: The compound significantly degrades under alkaline conditions.[7][8][9] It is stable in acidic and neutral hydrolytic environments.[7][8]
-
Photostability and Thermal Stability: Ivacaftor is generally stable under photolytic and thermal stress.[7][8]
-
Oxidative Stress: It is also stable under oxidative stress conditions.[7][8]
Careful control of pH in experimental buffers and solutions is critical to prevent degradation and ensure reproducible results.
Troubleshooting Guide
Problem 1: Inconsistent Potency (EC50) Values in Cell-Based Assays
dot
Caption: Troubleshooting inconsistent potency.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed levels that affect cell health. Visually inspect for any precipitation of the compound in the assay media, especially at higher concentrations.
-
-
Possible Cause 3: Inconsistent Cell Health or CFTR Expression.
-
Troubleshooting Step: Use cells at a consistent passage number and confluency. Variability in CFTR expression levels can significantly impact the measured potency. If possible, periodically verify the expression of your mutant CFTR protein.
-
-
Possible Cause 4: Assay Timing.
-
Troubleshooting Step: The timing of compound addition and the duration of the assay can influence results. For combination studies with corrector compounds, the timing of potentiator addition is critical. Chronic application of Ivacaftor with a corrector may not produce the same results as acute application.[6]
-
Problem 2: Reduced or No Effect in F508del Rescue Experiments
dot
Caption: F508del rescue troubleshooting.
-
Possible Cause 1: Chronic Ivacaftor Exposure.
-
Troubleshooting Step: Studies have shown that chronic co-administration of Ivacaftor with the corrector VX-809 (Lumacaftor) can reverse the correction of F508del-CFTR.[6] In contrast, acute application of Ivacaftor after corrector-mediated rescue can enhance channel function.[6] Design your experiment to involve corrector treatment first, followed by an acute (short-term) exposure to Ivacaftor during the functional assay.
-
-
Possible Cause 2: Insufficient F508del-CFTR Correction.
-
Troubleshooting Step: The efficacy of Ivacaftor on F508del is dependent on the corrector successfully trafficking the mutant protein to the cell surface. Ensure your corrector compound (e.g., Lumacaftor, Tezacaftor) is working optimally. Titrate the corrector concentration and incubation time to achieve maximal rescue before adding Ivacaftor.
-
-
Possible Cause 3: Ivacaftor-induced Destabilization.
-
Troubleshooting Step: Some in vitro evidence suggests that Ivacaftor may destabilize the F508del-CFTR protein, leading to a reduced amount of mature protein at the cell surface.[10] This can be assessed by performing Western blots to quantify the amount of mature, fully-glycosylated (Band C) CFTR protein after chronic treatment.
-
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
This protocol is a generalized method for measuring Ivacaftor's effect on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells).
-
Cell Culture: Culture CFTR-expressing cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable supports in an Ussing chamber system, bathing the apical and basolateral sides with appropriate Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Basal Measurement: Measure the basal short-circuit current (Isc).
-
CFTR Inhibition (Optional): Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the basal current is not CFTR-mediated.
-
Amiloride Addition: Add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
CFTR Activation: Add a CFTR agonist, typically Forskolin (to increase intracellular cAMP), to the basolateral side to activate CFTR.
-
Ivacaftor Potentiation: After the Forskolin-stimulated current stabilizes, add Ivacaftor to the apical side and record the increase in Isc. This increase represents the potentiation of CFTR channel gating.
-
Maximal Activation (Optional): Add Genistein or a higher concentration of Forskolin at the end of the experiment to maximally activate CFTR, allowing for normalization of the Ivacaftor response.
dot
Caption: Ussing chamber workflow.
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines to assess the stability of Ivacaftor.
-
Stock Solution: Prepare a stock solution of Ivacaftor in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and keep at 60°C for a specified time (e.g., 6 hours). Neutralize with 1N NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with 1N NaOH and keep at 60°C for a specified time (e.g., 6 hours).[2] Neutralize with 1N HCl.
-
Oxidative Degradation: Treat the stock solution with 30% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 110°C for 24 hours).[2]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 200 Watt hours/m²).[2]
-
-
Sample Analysis: Analyze the stressed samples and a control sample using a stability-indicating HPLC or UPLC method.[7][8][9] The method should be able to resolve Ivacaftor from its degradation products.
-
Peak Identification: Use a detector like a photodiode array (PDA) and mass spectrometry (MS) to identify and characterize any degradation products.[7][8]
Data Tables
Table 1: Ivacaftor Stability Profile
| Stress Condition | Stability | Degradation Products Observed | Reference |
| Acid Hydrolysis (1N HCl) | Stable | No significant degradation | [7][8] |
| Neutral Hydrolysis (Water) | Stable | No significant degradation | [2][7][8] |
| Alkaline Hydrolysis (1N NaOH) | Labile | Yes, multiple products identified | [2][7][8] |
| Oxidative (H2O2) | Stable | No significant degradation | [7][8] |
| Thermal (Dry Heat) | Stable | No significant degradation | [7][8] |
| Photolytic (UV/Vis Light) | Stable | No significant degradation | [7][8] |
Table 2: Summary of Ivacaftor Effects on CFTR Function (G551D Mutation)
| Parameter | Baseline (Pre-treatment) | Post-Ivacaftor Treatment | Reference |
| FEV1 % Predicted (Mean) | 61.4 - 84.1 | 68.3 - 89.1 (after 6 months) | [11] |
| Sweat Chloride (mmol/L) | High (>60) | Significant Reduction | [11][12] |
| CFTR Channel Open Probability | Low | Markedly Increased | [4][13] |
| Intestinal Bicarbonate Secretion | Impaired | Improved | [5] |
| Mucociliary Clearance | Impaired | Improved | [5] |
References
- 1. What is the mechanism of Ivacaftor? [synapse.patsnap.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Airway Microbiome and Inflammation with Ivacaftor Treatment in Patients with Cystic Fibrosis and the G551D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Ivacaftor-induced sweat chloride reductions correlate with increases in airway surface liquid pH in cystic fibrosis [insight.jci.org]
- 13. CFTR potentiators: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ivacaftor Hydrate Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of Ivacaftor hydrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in rats?
The oral bioavailability of Ivacaftor in rats has been reported to be approximately 18.4 ± 3.2% when administered as an aqueous suspension and 16.2 ± 7.8% as an oil solution.[1][2][3][4] It is important to note that factors such as the formulation and the physiological state of the animal (e.g., anesthesia) can significantly influence these values.[1]
Q2: Why is the bioavailability of this compound often low?
Ivacaftor is a highly lipophilic and poorly water-soluble compound (<0.05 microgram/mL), which limits its dissolution in the gastrointestinal tract and subsequent absorption.[5][6][7][8][9][10] This poor aqueous solubility is a primary reason for its low and variable oral bioavailability.[5][6][7][8]
Q3: Does food intake affect the bioavailability of Ivacaftor?
Yes, Ivacaftor exhibits a significant positive food effect.[1][2][11] Administration with high-fat food can increase its bioavailability by 2.5 to 4-fold in humans.[1] This is a critical consideration for designing and interpreting animal studies.
Q4: What are the common strategies to enhance the bioavailability of this compound?
Common strategies focus on improving the solubility and dissolution rate of Ivacaftor. These include:
-
Solid Dispersions: Techniques like hot-melt extrusion (HME) and solvent evaporation can be used to disperse Ivacaftor in a polymer matrix, converting its crystalline form to a more soluble amorphous form.[5][6][7][8][12]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can form nanoemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like Ivacaftor.[1][9][10]
-
Lipid-Based Formulations: Simple oil solutions can also be used, although studies in rats have shown their bioavailability to be comparable to aqueous suspensions.[1][2][3][4]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Rat Pharmacokinetic Studies
Problem: You are observing low and inconsistent oral bioavailability of this compound in your rat studies, even when using established suspension protocols.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Drug Solubility and Dissolution | Ivacaftor is practically insoluble in water.[5][6][7][8] Consider formulating the drug using a solubility-enhancing technique. |
| Inadequate Formulation | A simple aqueous suspension may not be sufficient. Explore advanced formulations like solid dispersions or SNEDDS to improve drug release. |
| Food Effect | The presence or absence of food can drastically alter absorption.[1] Standardize the feeding state of your animals (e.g., fasted or fed) across all study groups to minimize variability. |
| Animal Stress/Anesthesia | Anesthesia has been shown to decrease the oral bioavailability of drugs.[1] If possible, use conscious animal models or ensure consistent anesthesia protocols. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
Problem: You are struggling to prepare a homogenous and effective formulation of this compound for oral administration in animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Drug Particle Agglomeration | Ivacaftor's hydrophobic nature can lead to particle clumping in aqueous vehicles. Utilize wetting agents or surfactants, and employ homogenization techniques to ensure uniform particle distribution.[13] |
| Inappropriate Excipient Selection | The choice of polymers and surfactants is crucial for the performance of solid dispersions and SNEDDS.[5][6][7][8] Screen different excipients for their ability to solubilize Ivacaftor and form stable systems. |
| Incorrect Formulation Technique | The method of preparation (e.g., solvent evaporation, hot-melt extrusion) significantly impacts the final product's characteristics. Follow detailed protocols and optimize process parameters. |
Data on Bioavailability Enhancement Strategies
The following table summarizes quantitative data from studies aimed at improving Ivacaftor bioavailability.
| Formulation Strategy | Animal Model | Key Findings | Reference |
| Aqueous Suspension | Rat | Oral Bioavailability: ~18.4% | [1][2][3][4] |
| Oil Solution | Rat | Oral Bioavailability: ~16.2% | [1][2][3][4] |
| Solid Dispersion (Hot-Melt Extrusion) | - | In vitro dissolution increased to 95% in 30 minutes compared to 9% for plain Ivacaftor. | [5][6][7][8] |
| Solid Dispersion (Solvent Evaporation) | - | Formulation with Crospovidone (1:3 ratio) showed 99.48% drug release in 60 minutes. | [12] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Beagle Dog | 7-fold increase in oral bioavailability in the fasted state compared to a simple suspension. Eliminated the positive food effect. | [11] |
Experimental Protocols
Protocol 1: Preparation of Ivacaftor Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To enhance the solubility and dissolution rate of Ivacaftor by creating a solid dispersion.
Materials:
-
Ivacaftor
-
Polymer (e.g., Soluplus®, Hypromellose, Copovidone)
-
Surfactant (e.g., Sodium Lauryl Sulfate, Poloxamer)
-
Hot-Melt Extruder
Methodology:
-
Pre-blending: Accurately weigh and mix Ivacaftor and the selected polymer and surfactant in a defined ratio.
-
Extrusion: Feed the blend into the hot-melt extruder at a controlled rate. The processing temperature should be optimized based on the thermal properties of the components.
-
Cooling and Milling: The extrudate is cooled to room temperature and then milled into a fine powder.
-
Characterization: The resulting solid dispersion should be characterized for its amorphous nature (using techniques like XRD and DSC) and dissolution properties.[5][6][7][8]
Protocol 2: Rat Pharmacokinetic Study for an Oral Ivacaftor Formulation
Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of an Ivacaftor formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats with jugular vein cannulas.
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the animals to the facility conditions. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer the Ivacaftor formulation orally via gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), administer a known concentration of Ivacaftor solution through the jugular vein cannula.[2][3]
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Ivacaftor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
Caption: Workflow for Formulating and Evaluating Ivacaftor Bioavailability.
Caption: Key Factors Influencing Ivacaftor Oral Bioavailability.
References
- 1. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. SOLUBILITY AND DISSOLUTION ENHANCEMENT OF IVACAFTOR TABLETS BY USING SOLID DISPERSION TECHNIQUE OF HOT-MELT EXTRUSION - A DESIGN OF EXPERIMENTAL APPROACH | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Reduced the Food Effect and Enhanced the Oral Bioavailability of Ivacaftor by Self-Nanoemulsifying Drug Delivery System (SNEDDS) Using a New Oil Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjpsonline.com [wjpsonline.com]
- 13. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Guide to CFTR Modulators: Ivacaftor vs. Tezacaftor in Correcting CFTR Trafficking Defects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel on the surface of epithelial cells.[3] Mutations can lead to defects in protein production, folding, trafficking, or function. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, thus failing to reach the cell surface—a classic trafficking defect.[4]
CFTR modulators are a class of drugs designed to correct these specific molecular defects. They are broadly categorized as "correctors," which aid in protein folding and trafficking, and "potentiators," which enhance the function of CFTR channels already present at the cell surface.[1][4][5] This guide provides a detailed comparison of two key CFTR modulators, Tezacaftor (a corrector) and Ivacaftor (a potentiator), focusing on their distinct roles in addressing CFTR protein defects, particularly the trafficking impairments associated with the F508del mutation.
Mechanism of Action: A Synergistic Partnership
It is crucial to understand that Ivacaftor and Tezacaftor do not compete but rather work synergistically to restore CFTR function. Their roles are distinct and complementary: Tezacaftor addresses the trafficking defect, while Ivacaftor enhances the activity of the protein once it reaches its destination.
Tezacaftor: The Corrector Tezacaftor (VX-661) is a second-generation CFTR corrector. Its primary function is to facilitate the proper folding of the mutant CFTR protein, particularly F508del-CFTR, within the ER.[6] As a Type 1 corrector, it is believed to stabilize the interface between the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1).[3] This correction allows the misfolded protein to escape ER-associated degradation and traffic through the Golgi apparatus to the apical membrane of epithelial cells.[4][6] In essence, Tezacaftor increases the quantity of functional CFTR protein at the cell surface.
Ivacaftor: The Potentiator Ivacaftor (VX-770) is a potentiator. It does not correct the underlying folding or trafficking defect of F508del-CFTR.[7] Instead, it acts on CFTR channels that have successfully reached the cell surface.[8] Ivacaftor binds to the CFTR protein and increases its channel open probability (or gating), allowing for a greater flow of chloride ions across the cell membrane.[6][9] This action enhances the function of the limited number of channels present. While initially approved for gating mutations (like G551D) where the protein traffics correctly but does not open properly, its role has expanded significantly in combination therapies.[6][7]
Synergistic Effect The combination of Tezacaftor and Ivacaftor provides a two-pronged approach for mutations like F508del. Tezacaftor increases the amount of CFTR protein at the cell surface, and Ivacaftor then potentiates the function of these newly trafficked channels. This combined effect leads to a more significant restoration of CFTR activity than either agent could achieve alone in patients with trafficking-deficient mutations.[6][9]
Caption: Mechanism of Tezacaftor and Ivacaftor Synergy.
Quantitative Data Presentation
The efficacy of Tezacaftor in combination with Ivacaftor (TEZ/IVA) has been demonstrated in pivotal clinical trials. The tables below summarize key quantitative data from these studies, providing a comparison with placebo and other CFTR modulator regimens.
Table 1: Efficacy of Tezacaftor/Ivacaftor in Phase 3 Clinical Trials (Data sourced from EVOLVE and EXPAND studies)
| Outcome Measure | F508del Homozygous (EVOLVE) | F508del Heterozygous with Residual Function Mutation (EXPAND) |
| Absolute Change in ppFEV₁ | +4.0 percentage points vs. placebo[10] | +6.8 percentage points vs. placebo[10] |
| Absolute Change in Sweat Chloride | -10.1 mmol/L vs. placebo[10] | -9.5 mmol/L vs. placebo[10] |
| Change in CFQ-R Respiratory Domain | +5.1 points vs. placebo[10] | +11.1 points vs. placebo[10] |
| Reduction in Pulmonary Exacerbations | 35% reduction vs. placebo[10] | N/A (10% reduction in risk for PExs reported)[10] |
Table 2: Comparative Efficacy of CFTR Modulator Combinations (Data for F508del homozygous patients, sourced from systematic reviews and head-to-head trials)
| Modulator Regimen | Absolute Change in ppFEV₁ (vs. Placebo/Control) | Absolute Change in Sweat Chloride (vs. Placebo/Control) | Key Distinctions |
| Lumacaftor/Ivacaftor (LUM/IVA) | ~2.6-4.0 percentage points | ~ -11 mmol/L | First-generation corrector; associated with respiratory adverse events.[6][10] |
| Tezacaftor/Ivacaftor (TEZ/IVA) | ~4.0 percentage points | ~ -10.1 mmol/L | Second-generation corrector with a more favorable safety and drug-drug interaction profile than LUM/IVA.[6][10] |
| Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) | ~10.2 percentage points (vs. TEZ/IVA)[11] | ~ -42.8 mmol/L (vs. TEZ/IVA)[11] | Triple-combination therapy with a next-generation corrector (Elexacaftor), showing superior efficacy in improving CFTR function.[12][13][14] |
Experimental Protocols
Evaluating the efficacy of CFTR correctors like Tezacaftor requires a multi-step process involving various in vitro and ex vivo assays to measure the rescue of CFTR protein trafficking and function.
Caption: Experimental workflow for CFTR modulator evaluation.
Western Blot for CFTR Maturation
Objective: To determine if a corrector (e.g., Tezacaftor) can rescue the F508del-CFTR protein from ER retention, allowing it to be processed through the Golgi, which is indicated by a shift in its glycosylation state.
Methodology:
-
Cell Culture: Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR.
-
Treatment: Treat cells with the corrector compound (e.g., Tezacaftor at various concentrations) or a vehicle control (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel. The immature, core-glycosylated form of CFTR (Band B) is ~150 kDa, while the mature, complex-glycosylated form (Band C) that has passed through the Golgi is ~170 kDa.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A successful corrector will show an increase in the intensity of Band C relative to Band B.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
Objective: To measure CFTR-dependent chloride secretion across a polarized epithelial monolayer, providing a direct functional readout of modulator activity.
Methodology:
-
Cell Culture: Grow primary human bronchial epithelial cells from CF patients on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: Incubate the cells with the corrector (Tezacaftor) for 24-48 hours. The potentiator (Ivacaftor) is added acutely during the assay.
-
Assay Setup: Mount the permeable supports in an Ussing chamber system. Bathe both apical and basolateral sides with Krebs-bicarbonate Ringer solution, and maintain at 37°C with gas lift circulation (95% O₂/5% CO₂).
-
Measurement:
-
Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.
-
Inhibit the epithelial sodium channel (ENaC) with amiloride applied to the apical side.
-
Stimulate CFTR activity by adding a cAMP agonist like forskolin to the basolateral side. This will activate any CFTR channels at the membrane.
-
Add the potentiator (Ivacaftor) to the apical side to maximally stimulate the corrected channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Analysis: The magnitude of the forskolin- and Ivacaftor-stimulated, CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Objective: To assess the functional rescue of CFTR in a 3D, patient-derived ex vivo model. Functional CFTR channels secrete fluid into the organoid lumen, causing it to swell.[5]
Methodology:
-
Organoid Culture: Establish and culture intestinal organoids from rectal biopsies of CF patients.
-
Treatment: Pre-incubate the organoids with the corrector (Tezacaftor, 2.5 µM) or vehicle control for 24 hours.[15]
-
Assay:
-
Dissociate organoids and seed them in Matrigel.
-
Stimulate CFTR function by adding forskolin (5 µM) to the culture medium.[15] A potentiator like Ivacaftor (3 µM) can be added concurrently to assess the combined effect.[15]
-
Place the plate in a live-cell imaging microscope chamber maintained at 37°C.
-
-
Image Acquisition & Analysis: Acquire brightfield images at regular intervals (e.g., every 10 minutes) for 1-2 hours. Use image analysis software to quantify the change in the cross-sectional area of the organoids over time. The increase in organoid area is proportional to CFTR function.
Conclusion
The comparison of Ivacaftor and Tezacaftor is not a matter of one being superior to the other for correcting trafficking defects, but rather an illustration of specialized and complementary roles in the treatment of Cystic Fibrosis.
-
Tezacaftor is the corrector: It directly addresses the F508del-CFTR trafficking defect by stabilizing the protein, allowing a greater quantity to reach the cell surface.
-
Ivacaftor is the potentiator: It does not correct trafficking but enhances the function of CFTR channels—whether wild-type, mutationally impaired, or corrector-rescued—that are already present on the cell membrane.
For patients with the common F508del mutation, Tezacaftor's role in correcting protein trafficking is essential, but its clinical benefit is significantly amplified by the co-administration of Ivacaftor, which boosts the function of the rescued protein. This synergistic relationship formed the basis of dual-combination therapies and paved the way for highly effective triple-combination treatments that further enhance the correction and potentiation of the CFTR protein.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor [mdpi.com]
- 2. Cystic fibrosis - Wikipedia [en.wikipedia.org]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 5. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. atsjournals.org [atsjournals.org]
- 13. Assessment of clinical effectiveness - Ivacaftor–tezacaftor–elexacaftor, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Validating CFTR Function with Sweat Chloride Measurements Post-Ivacaftor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, such as Ivacaftor, has revolutionized the treatment of Cystic Fibrosis (CF). Validating the in vivo efficacy of these therapies is crucial. This guide provides a comprehensive comparison of sweat chloride measurements as a primary biomarker for assessing CFTR function following Ivacaftor treatment, supported by experimental data and detailed protocols.
Sweat Chloride as a Biomarker for Ivacaftor Efficacy
Sweat chloride concentration is a direct measure of CFTR protein function in the sweat gland. In individuals with CF, dysfunctional CFTR leads to elevated sweat chloride levels. Ivacaftor, a CFTR potentiator, works by increasing the channel-open probability of certain mutant CFTR proteins, thereby restoring chloride ion transport.[1][2] This restoration of function leads to a measurable reduction in sweat chloride concentration, making it a sensitive and reliable biomarker for assessing the therapeutic effect of Ivacaftor.[3][4]
Clinical trials have demonstrated a significant, dose-dependent reduction in sweat chloride levels in patients with specific CFTR mutations treated with Ivacaftor.[5] This reduction correlates with improvements in other clinical outcomes, such as lung function (FEV1), although a direct individual-level correlation is not always observed.[5][6]
Comparative Analysis of CFTR Function Assessment
While sweat chloride measurement is a gold-standard biomarker, other methods are also employed to assess CFTR function. The following table compares sweat chloride testing with Nasal Potential Difference (NPD), another common in vivo assay of CFTR activity.
| Feature | Sweat Chloride Measurement | Nasal Potential Difference (NPD) |
| Principle | Measures the concentration of chloride in sweat, reflecting CFTR-mediated chloride reabsorption in the sweat duct. | Measures the voltage across the nasal epithelium, reflecting ion transport, including CFTR-mediated chloride secretion. |
| Invasiveness | Non-invasive; sweat is collected from the skin surface. | Minimally invasive; a catheter is placed in the nasal cavity. |
| Standardization | Well-standardized protocols (e.g., Gibson and Cooke method) are available and have been used in multicenter clinical trials.[3] | Standardization can be more challenging across different centers.[7] |
| Variability | Within-patient variability is generally low, allowing for the detection of treatment effects.[3] | Can have higher variability. |
| Correlation with Clinical Outcomes | Reductions in sweat chloride have been shown to correlate with improvements in lung function at a population level.[8] | Changes in NPD have also been used to estimate improvements in CFTR activity.[3][4] |
| Use in Clinical Trials | Extensively used as a primary or secondary endpoint in clinical trials of CFTR modulators.[8] | Also used as a secondary endpoint in clinical trials.[3][4] |
Quantitative Data from Ivacaftor Clinical Trials
The following table summarizes the mean change in sweat chloride observed in a key clinical trial of Ivacaftor in patients with the G551D mutation.
| Treatment Group | Baseline Sweat Chloride (mmol/L) | Mean Change from Baseline at Week 24 (mmol/L) |
| Ivacaftor 150 mg twice daily | 104.2 | -48.1 |
| Placebo | 105.0 | +0.9 |
Data from a phase 3, randomized, double-blind, placebo-controlled trial of Ivacaftor in patients aged 12 years or older with cystic fibrosis and a G551D-CFTR mutation.
Experimental Protocols
Sweat Chloride Measurement (Gibson and Cooke Method with Pilocarpine Iontophoresis)
This method is the standard for sweat collection and analysis.[9][10]
1. Sweat Stimulation:
- The forearm is cleaned and dried.
- Two electrodes are placed on the arm. One is covered with a gauze pad soaked in pilocarpine, a sweat-inducing drug, and the other with a saline-soaked pad.
- A mild electrical current is applied for approximately 5 minutes to drive the pilocarpine into the skin (iontophoresis), stimulating the sweat glands.
2. Sweat Collection:
- After iontophoresis, the electrodes are removed, and the stimulated area is cleaned.
- A pre-weighed filter paper or a specialized collection device (e.g., Macroduct®) is placed over the stimulated area to collect sweat for a standardized period, typically 30 minutes.
3. Sweat Analysis:
- The collected sweat is eluted from the filter paper or extracted from the collection device.
- The chloride concentration in the sweat sample is measured using a chloridometer.
Nasal Potential Difference (NPD) Measurement
NPD measurement assesses ion transport across the nasal epithelium.
1. Preparation:
- The patient's nasal passage is gently cleared.
- A reference electrode is placed on the forearm.
2. Measurement:
- A sensing catheter is inserted into the nasal cavity and placed against the nasal mucosa.
- A series of solutions with different ion compositions are perfused through the catheter, and the resulting changes in voltage are recorded. These solutions are designed to isolate and measure the activity of different ion channels, including CFTR.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the mechanism of action of Ivacaftor and the workflow for sweat chloride measurement.
Caption: Mechanism of action of Ivacaftor on the G551D-CFTR protein.
Caption: Experimental workflow for sweat chloride measurement.
Conclusion
Sweat chloride measurement remains a cornerstone for validating the in vivo function of CFTR and the efficacy of potentiator therapies like Ivacaftor. Its non-invasive nature, well-established protocols, and demonstrated responsiveness to treatment make it an invaluable tool in both clinical practice and drug development. While other methods like NPD provide complementary information, the robustness and reliability of sweat chloride testing solidify its role as a primary biomarker for assessing CFTR modulator efficacy.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Change in sweat chloride as a clinical end point in cystic fibrosis clinical trials: the ivacaftor experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivacaftor-induced sweat chloride reductions correlate with increases in airway surface liquid pH in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
In-Vitro Potency of Ivacaftor and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor, and its primary metabolites, hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6). The information presented is based on available experimental data to assist researchers in understanding the relative activity of these compounds.
Comparative Analysis of CFTR Potentiation
Ivacaftor is metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme system, into two major metabolites: M1 and M6.[1][2] In-vitro studies have been conducted to determine the pharmacological activity of these metabolites in potentiating the CFTR channel.
While a direct head-to-head comparison study with detailed quantitative data such as EC50 and Imax values was not identified in the public domain, regulatory documents and pharmacology reviews provide a consensus on their relative potencies.
The M1 metabolite is considered pharmacologically active, exhibiting approximately one-sixth the potency of the parent drug, Ivacaftor.[1][2][3][4] In contrast, the M6 metabolite is considered largely inactive, with its activity being about one-fiftieth of that of Ivacaftor.[1][2][3]
| Compound | Description | Relative Potency (vs. Ivacaftor) |
| Ivacaftor | Parent Drug | 1x |
| M1 (hydroxymethyl-ivacaftor) | Active Metabolite | ~1/6th |
| M6 (ivacaftor-carboxylate) | Inactive Metabolite | ~1/50th |
Experimental Protocols
The in-vitro activity of CFTR potentiators like Ivacaftor and its metabolites is primarily assessed using electrophysiological techniques that measure ion flow across cell membranes expressing the CFTR protein. The two gold-standard assays are the Ussing chamber and patch-clamp electrophysiology.
Ussing Chamber Assay
The Ussing chamber is a technique used to measure the transport of ions across an epithelial cell monolayer. This assay provides a measure of the net ion transport, which is reflected as a short-circuit current (Isc).
Methodology:
-
Cell Culture: Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells) expressing the mutant CFTR of interest are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological saline solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.
-
Baseline Measurement: The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
CFTR Activation: To activate the CFTR channels, a cyclic AMP (cAMP) agonist, such as forskolin, is added to the chamber.
-
Compound Addition: Ivacaftor or its metabolites are added to the apical side of the monolayer at varying concentrations to determine their effect on the forskolin-stimulated Isc.
-
Data Analysis: The change in Isc upon addition of the compound is measured. Dose-response curves are generated to calculate the potency (EC50) and efficacy (Imax) of the compound.
Patch-Clamp Electrophysiology
The patch-clamp technique is a more direct method to study the activity of individual ion channels. It allows for the measurement of the opening and closing of single CFTR channels, providing insights into the channel's open probability (Po).
Methodology:
-
Cell Preparation: Cells expressing the CFTR channel are prepared for recording.
-
Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane through gentle suction. This isolates a small patch of the membrane containing one or more ion channels.
-
Recording Configurations:
-
Cell-attached: The recording is made from the intact cell, measuring the current flowing through the channels in the patched membrane.
-
Inside-out: The patch of membrane is excised from the cell, with the intracellular surface exposed to the bath solution. This allows for the controlled application of intracellular signaling molecules.
-
Whole-cell: The membrane patch is ruptured, allowing the micropipette to be in direct contact with the cytoplasm. This configuration measures the currents from the entire cell membrane.
-
-
Data Acquisition: The current passing through the CFTR channels is recorded at a fixed membrane potential.
-
Compound Application: Ivacaftor or its metabolites are applied to the cell or the excised patch to observe their effect on channel activity.
-
Data Analysis: The recordings are analyzed to determine the single-channel current amplitude and the channel open probability (Po). An increase in Po in the presence of the compound indicates potentiation.
Visualizations
Caption: Ivacaftor and its metabolites bind to an allosteric site on the CFTR protein.
Caption: Workflow for in-vitro comparison of Ivacaftor and its metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ivacaftor and Next-Generation CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). Ivacaftor (Kalydeco®) was the first-in-class CFTR potentiator, a drug that increases the channel open probability of the CFTR protein on the cell surface, leading to enhanced chloride transport. While ivacaftor has demonstrated significant clinical benefits for individuals with specific CF-causing mutations, the quest for more effective and broadly applicable potentiators continues. This guide provides a head-to-head comparison of ivacaftor with emerging next-generation potentiators, supported by experimental data, to inform ongoing research and drug development efforts.
Performance Comparison of CFTR Potentiators
The efficacy of CFTR potentiators can be assessed through a combination of in vitro and clinical outcome measures. In vitro assays provide insights into the direct effects on CFTR protein function and stability, while clinical trials evaluate the overall therapeutic benefit in patients.
In Vitro Efficacy
Key in vitro metrics for comparing potentiator performance include single-channel open probability (Po), total chloride transport in Ussing chamber experiments, and the effect on CFTR protein stability.
Table 1: In Vitro Comparison of Ivacaftor and Icenticaftor for F508del-CFTR
| Parameter | Ivacaftor | Icenticaftor | Reference |
| Single-Channel Open Probability (Po) | 0.32 | 0.74 | [1] |
| CFTR Protein Stability (Western Blot) | Destabilizes F508del-CFTR | Does not destabilize F508del-CFTR | [1][2] |
| CFTR Function in Primary F508del Cultures (Ussing Chamber) | Increased function | Superior increased function compared to Ivacaftor | [1][3] |
Data from studies on corrector-rescued F508del-CFTR.
Clinical Efficacy
Clinical efficacy is primarily evaluated by improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentration, a direct indicator of CFTR function in vivo.
Table 2: Clinical Efficacy Comparison of Ivacaftor and Next-Generation Potentiators
| Potentiator | CFTR Mutation | Change in ppFEV1 | Change in Sweat Chloride (mmol/L) | Reference |
| Ivacaftor | G551D | ~10-12% improvement | ~ -50 | [4] |
| Deutivacaftor (in combination with Vanzacaftor and Tezacaftor) | F508del/Minimal Function or F508del/F508del | Non-inferior to Elexacaftor/Tezacaftor/Ivacaftor | Greater reductions compared to Elexacaftor/Tezacaftor/Ivacaftor | |
| GLPG1837 (Sonlicaftor) | G551D | Returned to pre-washout levels after decline | ~ -29 | [5] |
Note: Direct head-to-head clinical trial data for monotherapy of next-generation potentiators versus ivacaftor is limited. Deutivacaftor data is from a triple combination therapy.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental approaches used to evaluate these compounds is crucial for interpreting the data.
Mechanism of CFTR Potentiator Action
Ussing Chamber Experimental Workflow
Detailed Experimental Protocols
Single-Channel Recordings
Objective: To measure the open probability (Po) of individual CFTR channels.
Methodology:
-
Membrane vesicles from Baby Hamster Kidney (BHK-21) cells stably expressing corrector-rescued F508del-CFTR were used.[1]
-
Single-channel recordings were obtained by incorporating the vesicles into a preformed lipid bilayer.[1]
-
The channel activity was recorded in the presence of the potentiator (e.g., Ivacaftor or Icenticaftor).[1]
-
The open and closed states of the channel were analyzed to calculate the open probability (Po).[1]
Ussing Chamber Assay
Objective: To measure total CFTR-mediated chloride transport across a polarized epithelial cell monolayer.
Methodology:
-
Primary human bronchial epithelial cells from individuals with F508del/F508del CFTR mutations were cultured on permeable supports to form a polarized monolayer.[1][6]
-
The cell monolayers were mounted in an Ussing chamber, which separates the apical and basolateral sides.[6]
-
The epithelial sodium channel (ENaC) was blocked with amiloride.[6]
-
CFTR was activated with forskolin.[6]
-
The potentiator of interest was added to the apical side.
-
The change in short-circuit current (Isc), which reflects the net ion transport, was measured.[6]
-
A CFTR-specific inhibitor was added at the end to confirm that the measured current was mediated by CFTR.[6]
Western Blot for CFTR Protein Stability
Objective: To assess the effect of potentiators on the maturation and stability of the CFTR protein.
Methodology:
-
BHK-21 cells expressing F508del-CFTR were treated with correctors and the potentiator of interest for 48 hours.[1]
-
Whole-cell lysates were prepared, and proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
The separated proteins were transferred to a nitrocellulose membrane.
-
The membrane was probed with a primary antibody specific to CFTR, followed by a secondary antibody.
-
The bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR were visualized and quantified.[1] An increase in the Band C to Band B ratio indicates improved maturation and stability.
Future Directions
The development of next-generation CFTR potentiators holds promise for further improving clinical outcomes for individuals with CF. Key areas for future research include:
-
Broader Mutation Coverage: Developing potentiators effective for a wider range of CFTR mutations, including those for which no modulator therapy currently exists.
-
Improved Efficacy and Safety: Identifying compounds with superior potentiation activity and a more favorable safety profile compared to existing therapies.
-
Combination Therapies: Exploring the synergistic effects of novel potentiators with next-generation correctors and amplifiers to achieve even greater restoration of CFTR function.
This guide provides a snapshot of the current landscape in CFTR potentiator research. As new data emerges, continued head-to-head comparisons will be essential for advancing the development of transformative therapies for all individuals with cystic fibrosis.
References
- 1. Implications for cystic fibrosis therapy: Potentiator icenticaftor is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Implications for cystic fibrosis therapy: Potentiator icenticaftor is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Change in sweat chloride as a clinical end point in cystic fibrosis clinical trials: the ivacaftor experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Preclinical Biomarkers for Assessing Ivacaftor Response
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key preclinical biomarkers used to assess the response to Ivacaftor, a CFTR potentiator. This document summarizes experimental data, details methodologies for critical assays, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate preclinical models and endpoints.
Introduction to Ivacaftor and Preclinical Assessment
Ivacaftor (VX-770) is a landmark therapy for cystic fibrosis (CF) that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It primarily benefits individuals with specific "gating" mutations (e.g., G551D), where the CFTR protein is present on the cell surface but does not open efficiently. In preclinical studies, a robust assessment of Ivacaftor's efficacy relies on a variety of biomarkers that can quantitatively measure the restoration of CFTR function. This guide compares the most common in vitro and ex vivo/in vivo biomarker assays used in the preclinical evaluation of Ivacaftor and other CFTR modulators.
Comparison of Preclinical Biomarker Assays for Ivacaftor
The selection of a biomarker assay in preclinical studies depends on various factors, including the specific research question, the biological sample available, throughput requirements, and the desire to correlate findings with clinical outcomes. Below is a comparative overview of commonly used assays.
| Assay | Principle | Model System | Key Quantitative Readouts | Advantages | Limitations |
| Ussing Chamber | Measures transepithelial ion transport as short-circuit current (Isc) across a polarized epithelial monolayer. | Primary human bronchial or nasal epithelial (HBE/HNE) cells, Fischer Rat Thyroid (FRT) cells expressing mutant CFTR, intestinal organoids/biopsies. | ΔIsc (change in short-circuit current), EC50. | Considered the "gold standard" for direct measurement of CFTR-mediated ion transport.[1] Provides high-quality, physiologically relevant data. Correlates well with in vivo benefit.[1] | Low throughput, requires specialized equipment and expertise, can be technically demanding. |
| Fluorescent Membrane Potential (FMP) Assay | Measures changes in cell membrane potential upon CFTR activation using a fluorescent dye. Chloride efflux through CFTR causes membrane depolarization, leading to an increase in fluorescence.[1] | Cell lines (e.g., FRT, CFBE) expressing mutant CFTR, primary HNE cells. | Change in fluorescence intensity, EC50, Z'-factor. | High-throughput, amenable to automated screening of large compound libraries.[2] Less technically demanding than Ussing chamber. | Indirect measure of CFTR function. Susceptible to off-target effects that alter membrane potential. |
| Nasal Potential Difference (NPD) | Measures the voltage across the nasal epithelium in vivo, which reflects ion transport activity. | Animal models (e.g., CF mice), human subjects. | Change in potential difference (mV) in response to perfusion with low chloride and isoproterenol. | In vivo measurement in a relevant airway epithelium. Can be used in longitudinal studies. | Variable and can have a limited dynamic range.[3] Does not always correlate well with in vitro assays for certain CFTR modulators.[3] |
| Intestinal Current Measurement (ICM) | An ex vivo application of the Ussing chamber technique on rectal biopsies to measure CFTR-mediated chloride secretion.[1] | Rectal biopsies from animal models or humans. | ΔIsc in response to CFTR agonists. | Highly sensitive with a large dynamic range.[3] Reflects in vivo drug exposure and response in intestinal tissue. | Invasive procedure to obtain tissue. Requires fresh biopsies of good quality.[3] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol outlines the general steps for measuring CFTR-mediated ion transport in polarized epithelial cells grown on permeable supports.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Calibrated Ag/AgCl electrodes and 3M KCl agar bridges
-
Ringer's solution (e.g., Krebs-bicarbonate Ringer)
-
CFTR agonists (e.g., Forskolin, Genistein)
-
CFTR potentiator (e.g., Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Gas mixture (95% O2 / 5% CO2)
-
Water-jacketed reservoir for temperature control (37°C)
Procedure:
-
Cell Culture: Culture primary epithelial cells (e.g., HBE, HNE) or cell lines (e.g., FRT expressing G551D-CFTR) on permeable supports until a confluent and polarized monolayer with high transepithelial resistance is formed.
-
Chamber Setup: Assemble the Ussing chamber, ensuring no air bubbles are trapped. Fill the apical and basolateral hemichambers with pre-warmed and gassed Ringer's solution.
-
Electrode Calibration: Equilibrate the electrodes in Ringer's solution and correct for any offset in potential difference.
-
Tissue Mounting: Carefully mount the permeable support with the cell monolayer between the two hemichambers.
-
Equilibration: Allow the system to stabilize for 20-30 minutes, maintaining the temperature at 37°C and continuous gassing.
-
Baseline Measurement: Record the baseline short-circuit current (Isc).
-
Amiloride Addition (Optional): Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride currents.
-
Ivacaftor Incubation: Add Ivacaftor to the apical and/or basolateral chamber and incubate for the desired period.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., Forskolin and Genistein) to the apical and basolateral chambers.
-
Record Isc Response: Continuously record the change in Isc until a stable plateau is reached.
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after agonist stimulation.
Fluorescent Membrane Potential (FMP) Assay
This protocol provides a general workflow for a high-throughput FMP assay in a 96- or 384-well plate format.[2]
Materials:
-
Fluorescence plate reader with fluidic handling capabilities
-
Black-walled, clear-bottom microplates (96- or 384-well)
-
Cells expressing the target CFTR mutant (e.g., FRT-G551D)
-
FMP dye kit (containing a fluorescent dye and a quencher)
-
Chloride-free buffer
-
CFTR agonists (e.g., Forskolin)
-
Ivacaftor
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Plating: Seed cells into the microplates and culture until they form a confluent monolayer.[2]
-
Dye Loading: Remove the culture medium and add the FMP dye solution prepared in a chloride-free buffer to each well. Incubate at 37°C for 30-60 minutes to allow the cells to load the dye.[2]
-
Compound Addition: Add Ivacaftor at various concentrations to the appropriate wells. Include positive controls (e.g., a known potent activator) and negative controls (vehicle).
-
Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few minutes.
-
CFTR Activation: Inject a CFTR agonist (e.g., Forskolin) into each well to stimulate CFTR activity.
-
Kinetic Fluorescence Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates chloride efflux and membrane depolarization.
-
CFTR Inhibition (Optional): After the response to the agonist has plateaued, inject a CFTR inhibitor to confirm the specificity of the signal.
-
Data Analysis: Calculate the response as the change in fluorescence intensity over baseline. Determine the EC50 for Ivacaftor by fitting the dose-response data to a sigmoidal curve. The quality of the assay can be assessed by calculating the Z'-factor.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The preclinical assessment of Ivacaftor's response utilizes a range of biomarker assays, each with distinct advantages and limitations. High-throughput fluorescent membrane potential assays are invaluable for initial screening, while the Ussing chamber remains the gold standard for detailed mechanistic studies of ion transport.[1] Ex vivo and in vivo models, such as intestinal current measurement and nasal potential difference, provide crucial data on drug efficacy in a more complex biological system. A multi-assay approach, correlating data from in vitro and in vivo/ex vivo studies, provides the most comprehensive preclinical data package to support the clinical development of novel CFTR modulators.
References
Ivacaftor in F508del-CFTR: A Comparative Analysis of Homozygous vs. Heterozygous Models
A deep dive into the differential efficacy of Ivacaftor, a CFTR potentiator, reveals the critical role of the underlying genetic landscape in cystic fibrosis therapy. This guide provides a comparative analysis of Ivacaftor's performance in homozygous and heterozygous F508del models, supported by experimental data, detailed protocols, and pathway visualizations.
The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF). This mutation leads to misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, preventing its proper trafficking to the cell surface. Consequently, individuals homozygous for the F508del mutation (F508del/F508del) have minimal to no functional CFTR protein at the apical membrane of epithelial cells.
Ivacaftor is a CFTR potentiator designed to increase the channel open probability of CFTR proteins that are present at the cell surface. This mechanism of action dictates its varied efficacy across different F508del genotypes. In heterozygous individuals who carry the F508del mutation on one allele and a gating mutation (e.g., G551D) on the other, Ivacaftor can effectively potentiate the function of the gating-mutant CFTR protein that successfully reaches the cell surface. However, in F508del homozygous individuals, the utility of Ivacaftor as a monotherapy is limited due to the absence of the CFTR protein at the cell surface.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy outcomes of Ivacaftor in homozygous and heterozygous F508del models based on clinical and in vitro studies.
Table 1: Clinical Efficacy of Ivacaftor Monotherapy
| Parameter | F508del Homozygous | F508del Heterozygous (with G551D) |
| Change in ppFEV1 | 1.7 percentage points (no significant improvement over placebo)[1] | 10.6 percentage points improvement from baseline[2] |
| Change in Sweat Chloride | -2.9 mmol/L (small, statistically significant reduction)[1] | Significant reduction (baseline for F508del/G551D on Ivacaftor was ~53-57 mmol/L, indicating a substantial prior reduction from untreated levels)[3] |
| Clinical Benefit | No significant clinical benefit observed[1][4] | Sustained improvements in lung function and other clinical endpoints[2] |
Table 2: In Vitro Efficacy of Ivacaftor
| Cell Model | Ivacaftor-induced CFTR Activity |
| Human Bronchial Epithelial (HBE) cells (F508del Homozygous) | Up to 16% of normal activity[1] |
| Human Bronchial Epithelial (HBE) cells (F508del/G551D) | Nearly 50% of normal activity[1] |
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below.
Clinical Trial Protocol (Phase 2 Study in F508del Homozygous Patients)[1]
-
Study Design: A 16-week, randomized, double-blind, placebo-controlled trial followed by an open-label extension.
-
Participant Population: Patients with CF aged 12 years and older who were homozygous for the F508del-CFTR mutation.
-
Intervention: Ivacaftor administered orally versus placebo.
-
Primary Endpoint: Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) through week 16.
-
Secondary Endpoints: Safety and tolerability, change in sweat chloride concentration, and other clinical outcomes.
In Vitro Assay of CFTR Function in Human Bronchial Epithelial (HBE) Cells[1]
-
Cell Culture: Primary HBE cells were obtained from lung transplant recipients with CF (either F508del homozygous or F508del/G551D) and cultured to form differentiated epithelial layers.
-
Ussing Chamber Assay: The cultured HBE cells were mounted in an Ussing chamber. Short-circuit current (Isc), a measure of ion transport, was recorded.
-
Experimental Procedure:
-
Amiloride was added to block sodium channels.
-
Forskolin was added to activate CFTR through the cAMP pathway.
-
Ivacaftor was then added to potentiate CFTR channel opening.
-
The change in Isc following the addition of Ivacaftor was measured to quantify CFTR activity.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: CFTR activation and potentiation pathway.
Caption: Ussing chamber experimental workflow.
Caption: F508del-CFTR protein trafficking defect.
References
- 1. Ivacaftor in Subjects With Cystic Fibrosis Who Are Homozygous for the F508del-CFTR Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ivacaftor Hydrate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Ivacaftor hydrate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handling should occur in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust.[1][2]
Spill Management
In the event of a spill, prevent further leakage or spreading if it is safe to do so.[1][3] For powdered this compound, cover the spill with a plastic sheet or tarp to minimize dust formation.[3] Mechanically collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][4] After the material has been collected, the contaminated surface should be thoroughly cleaned.[3]
Disposal Procedure for this compound Waste
The disposal of this compound must be conducted in accordance with all applicable federal, regional, and local laws and regulations.[3] It is crucial to note that discharging this compound into sewer systems is prohibited.[1][4]
Step-by-Step Disposal Guide:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, clearly labeled, and sealed container to await disposal.
-
Containerization: Use a suitable, closed container for the collection and storage of this compound waste.[1][4] Ensure the container is appropriately labeled with the chemical name and any relevant hazard information.
-
Professional Disposal: Arrange for the collected waste to be handled by a licensed chemical destruction plant or a hazardous material disposal company.[1][5]
-
Recommended Disposal Method: The preferred method for the disposal of this compound is controlled incineration with flue gas scrubbing.[1] This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Packaging Disposal: Any packaging that has contained this compound should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may also be incinerated.[1]
Regulatory Context
While some safety data sheets (SDS) indicate that Ivacaftor is not considered a hazardous chemical under the OSHA Hazard Communication Standard, another classifies it as a reproductive toxin (Category 2).[3][4][5] Given this discrepancy and the general principle of cautious handling for all pharmaceutical compounds, it is prudent to manage this compound as a potentially hazardous substance. The U.S. Environmental Protection Agency (EPA) regulations, particularly the Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), prohibit the sewering of hazardous pharmaceutical waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ivacaftor hydrate
This guide provides crucial safety and logistical information for laboratory professionals handling Ivacaftor hydrate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 are essential to protect against splashes and dust.
-
Skin Protection:
-
Hand Protection: Wear impervious gloves. Handle gloves with care and dispose of them properly after use. Wash and dry hands thoroughly post-handling.
-
Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures:
-
Avoid Contact: Prevent contact with skin and eyes.
-
Prevent Inhalation: Avoid inhalation of vapor or mist.
-
General Hygiene: Practice good personal hygiene. Wash hands and any exposed skin thoroughly after handling.
Storage Conditions:
-
Temperature: Store in a cool place.
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry and well-ventilated place.
| Parameter | Specification |
| Storage Temperature | Cool place |
| Container | Tightly closed |
| Environment | Dry and well-ventilated |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Disposal Method:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Dispose of contaminated packaging as unused product.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
